molecular formula C8H10N2OS B12928183 (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 130182-33-1

(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Numéro de catalogue: B12928183
Numéro CAS: 130182-33-1
Poids moléculaire: 182.25 g/mol
Clé InChI: YMUHOJCOIZSOIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

130182-33-1

Formule moléculaire

C8H10N2OS

Poids moléculaire

182.25 g/mol

Nom IUPAC

(3,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

InChI

InChI=1S/C8H10N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h4,11H,3H2,1-2H3

Clé InChI

YMUHOJCOIZSOIR-UHFFFAOYSA-N

SMILES canonique

CC1=CSC2=NC(=C(N12)CO)C

Origine du produit

United States
Foundational & Exploratory

Physicochemical properties of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimycobacterial and antiviral properties.[1][2] The novel analogue, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, represents a promising candidate for further investigation. However, progression from a synthesized hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability.[3][4]

This guide provides a comprehensive framework for the systematic physicochemical characterization of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. It is designed not as a report of existing data, but as a prospective protocol for researchers who have synthesized this or similar novel compounds. We will outline both in silico predictive methods and gold-standard experimental protocols, explaining the scientific rationale behind each procedure and the interpretation of the resulting data. By following this guide, research teams can generate a robust data package to enable informed decision-making, guide lead optimization, and accelerate the drug development timeline.

Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure in Drug Discovery

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole core, a heterocyclic system of significant interest in drug discovery. This scaffold is featured in compounds with a remarkable diversity of pharmacological activities. Published research has highlighted its potential in developing agents that are antibacterial, antifungal, antitubercular, antiviral, and antitumoral.[1][5] For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by targeting essential enzymes like pantothenate synthetase.[2][6]

The subject of this guide, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, is a new chemical entity built upon this promising scaffold. The introduction of dimethyl and methanol substituents is intended to modulate the core's properties, potentially enhancing potency, selectivity, or pharmacokinetic behavior. Before significant resources are invested in biological assays, a foundational understanding of its physicochemical profile is essential. This guide provides the strategic and experimental blueprint for that critical first step.

Chapter 1: In Silico Profiling and the Principle of "Drug-Likeness"

The initial characterization of a novel compound begins long before it reaches the benchtop. Computational, or in silico, methods provide a rapid, cost-effective preliminary assessment of a molecule's potential to be an orally active drug.

Molecular Structure and Calculated Properties

The first step is to analyze the molecule's structure to predict its fundamental properties.

Structure: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Molecular Formula: C₉H₁₀N₂OS

Based on this structure, we can calculate several key physicochemical descriptors. These values serve as an initial hypothesis to be tested experimentally.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight (MW) 194.25 g/mol Influences size-dependent processes like diffusion and membrane passage.
Hydrogen Bond Donors (HBD) 1 (from the -OH group)Affects solubility in water and membrane permeability.
Hydrogen Bond Acceptors (HBA) 3 (N, O, S atoms)Affects solubility in water and target binding.
Calculated logP (cLogP) ~1.0 - 1.5 (estimated)Predicts lipophilicity and the balance between solubility and permeability.
Assessing "Drug-Likeness": Lipinski's Rule of Five

In 1997, Christopher Lipinski analyzed the properties of successful oral drugs and formulated the "Rule of Five" (RO5), a set of guidelines used to evaluate the "drug-likeness" of a chemical compound.[3][7] The rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:[8][9]

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass under 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

Analysis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol:

  • HBD: 1 (≤ 5) - Pass

  • HBA: 3 (≤ 10) - Pass

  • MW: 194.25 (< 500) - Pass

  • cLogP: ~1.0 - 1.5 (< 5) - Pass

The target molecule comfortably adheres to all four of Lipinski's rules, suggesting it possesses a physicochemical profile consistent with that of many orally bioavailable drugs. However, it is crucial to understand that these are guidelines, not rigid laws.[3][10] Their primary utility is in flagging compounds at high risk of failure due to poor ADME properties, thereby prioritizing resources for more promising candidates.[3] The next step is to validate and refine these predictions through rigorous experimentation.

Chapter 2: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed, and it must remain in solution in plasma to be distributed to its target.[11] Low solubility can lead to poor bioavailability, underestimated toxicity, and unreliable results in in vitro biological assays.[12][13]

Scientific Rationale

We differentiate between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a solution, typically after being added from a DMSO stock. This is a high-throughput measurement useful for early screening.[13][14][15]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is considered the "gold standard" for lead optimization and formulation development.[11][14][15]

For a definitive characterization of a lead compound, determining its thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility. The causality is direct: by ensuring a long incubation period with excess solid, we allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove all particulate matter. Centrifugation prior to filtration is recommended to minimize filter clogging.[12]

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze both the filtered supernatant and the calibration standards using a validated analytical method, typically HPLC-UV or LC-MS/MS.[12][15]

  • Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the filtered supernatant. This concentration is the thermodynamic solubility.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Prep Add excess solid compound to PBS (pH 7.4) Equil Agitate at constant temp for 24 hours Prep->Equil Sep Filter supernatant (0.45 µm filter) Equil->Sep Quant Analyze via HPLC-UV or LC-MS/MS Sep->Quant Result Thermodynamic Solubility (µg/mL or µM) Quant->Result

Caption: Thermodynamic solubility workflow via the shake-flask method.

Chapter 3: Lipophilicity - Balancing Permeability and Solubility

Lipophilicity, or "fat-liking," describes a compound's ability to dissolve in fats, oils, and non-polar solvents. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall volume of distribution.[16][17]

Scientific Rationale

Lipophilicity is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP .[18]

  • logP > 0: The compound is more soluble in the lipid phase (lipophilic).

  • logP < 0: The compound is more soluble in the aqueous phase (hydrophilic).[16]

For ionizable molecules, the lipophilicity is pH-dependent. The distribution coefficient (logD) is used to measure the partition of both the ionized and non-ionized forms at a specific pH. Since most drugs are weak acids or bases, logD at physiological pH (7.4) is often more relevant for predicting in vivo behavior than logP.[17][19]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol directly measures the partitioning of the compound between two immiscible phases, providing a robust and fundamental measurement of lipophilicity.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a solution of the compound at a known concentration (e.g., 100 µM) in PBS (pH 7.4) that has been pre-saturated with n-octanol. Also, prepare a volume of n-octanol that has been pre-saturated with PBS (pH 7.4). Pre-saturation is critical to prevent volume changes during the experiment.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 1 mL) of the aqueous compound solution and the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known aliquot from the aqueous phase. Analyze this sample, along with a sample of the initial aqueous solution (before partitioning), via HPLC-UV or LC-MS.

  • Calculation:

    • Determine the concentration of the compound remaining in the aqueous phase (C_aq).

    • Calculate the concentration in the octanol phase by subtraction: C_oct = C_initial - C_aq.

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq) .

Workflow Diagram

G cluster_prep Preparation cluster_part Partitioning cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Prep Dissolve compound in pre-saturated PBS (pH 7.4) Part Mix with equal volume of pre-saturated n-octanol Prep->Part Equil Shake vigorously for 1-3 hours Part->Equil Sep Centrifuge to separate aqueous & octanol layers Equil->Sep Quant Measure compound concentration in aqueous phase via HPLC Sep->Quant Result Calculate LogD₇.₄ Quant->Result

Caption: LogD determination workflow via the shake-flask method.

Chapter 4: Ionization Constant (pKa) - The Influence of pH

The ionization constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Since the charge state of a molecule profoundly impacts its solubility, permeability, and ability to bind to its target, pKa is a critical parameter.[19][20] The imidazo[2,1-b]thiazole core contains nitrogen atoms that are likely to be basic, meaning they will become protonated (positively charged) at acidic pH values.

Scientific Rationale

Knowing the pKa allows us to predict the charge of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in different parts of the body. For example:

  • Stomach (pH ~1-3): If the pKa of the basic nitrogen is, for example, 6.0, the compound will be almost fully protonated and positively charged in the stomach. This typically increases aqueous solubility but can decrease permeability across the gastric mucosa.

  • Intestine (pH ~6-7.5): As the pH approaches the pKa, a higher fraction of the uncharged species will be present, which is generally more favorable for passive diffusion across the intestinal wall.

Experimental Protocol: pKa Determination via Potentiometric Titration

This method directly measures the change in pH of a solution of the compound as a titrant (acid or base) is added, providing a highly accurate pKa value.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Titration: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the flattest point on the titration curve (or the steepest point on its first derivative).

  • Validation: Perform the titration in triplicate to ensure reproducibility.

Logical Diagram

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Blood) LowPH pH < pKa ResultLow Compound is mostly Protonated (Charged) (BH⁺) LowPH->ResultLow pKa pKa (Equilibrium Point) LowPH->pKa HighPH pH > pKa ResultHigh Compound is mostly Neutral (Uncharged) (B) HighPH->ResultHigh pKa->HighPH

Caption: Relationship between pH, pKa, and ionization state for a basic compound.

Chapter 5: Chemical Stability - Ensuring Integrity and Shelf-Life

A drug molecule must be stable enough to survive manufacturing, storage, and administration without degrading into inactive or potentially toxic byproducts.[21][22] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light on the integrity of the compound.[23]

Scientific Rationale

Accelerated stability studies, conducted under stressed conditions (e.g., high temperature and humidity), are used to quickly predict the long-term stability of a compound and identify potential degradation pathways.[23][24] This information is critical for determining a product's shelf-life, defining proper storage conditions, and guiding formulation efforts to protect the molecule.[21][24]

Experimental Protocol: Accelerated Stability Study

This protocol is a standard approach used in early development to flag potential stability liabilities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare multiple samples of the solid compound in clear and amber glass vials (to test for light sensitivity). Also, prepare solutions of the compound in relevant buffers (e.g., pH 4, 7.4, and 9) to assess stability in aqueous environments.

  • Storage: Place the vials in a calibrated stability chamber set to accelerated conditions, typically 40°C and 75% Relative Humidity (RH) , as per ICH guidelines.[24] Store a control set of samples at a reference condition (e.g., 5°C).

  • Time Points: Pull samples from the chamber at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. This is a method that has been specifically developed and validated to separate the parent compound from all potential degradation products.

  • Data Interpretation: Quantify the amount of the parent compound remaining (as a percentage of the initial amount) and identify and quantify any major degradants. A loss of >5-10% of the parent compound under these conditions may indicate a stability issue that needs to be addressed.

Workflow Diagram

G cluster_prep Sample Preparation cluster_store Storage cluster_pull Sampling cluster_analyze Analysis Prep Prepare solid & solution samples in vials Store Place in stability chamber (40°C / 75% RH) Prep->Store Pull Pull samples at T=0, 1, 2, 4 weeks Store->Pull Analyze Assay via stability-indicating HPLC method Pull->Analyze Result Determine % Parent Remaining & Identify Degradants Analyze->Result

Caption: Workflow for an accelerated chemical stability study.

Chapter 6: Synthesis of Findings and Future Directions

The culmination of these studies provides a comprehensive physicochemical profile of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, transforming it from a mere structure on paper to a well-characterized chemical entity.

Summary Data Table
ParameterIn Silico PredictionExperimental TargetImplication for Drug Development
MW 194.25N/A (Confirm by MS)Favorable size for oral absorption.
Lipinski's Rules 0 ViolationsN/ALow risk of poor ADME properties.
Thermodynamic Solubility N/A> 50 µg/mLDetermines maximum absorbable dose and suitability for IV formulation.
LogD at pH 7.4 ~1.0 - 1.51.0 - 3.0Optimal range for balancing permeability and solubility.
pKa N/A5.0 - 7.0 (estimated)Predicts charge state and pH-dependent solubility/absorption.
Accelerated Stability N/A>95% remaining after 4 wksIndicates good intrinsic stability, simplifying formulation and storage.

Interpreting the Profile and Guiding Next Steps:

This integrated dataset allows for strategic, data-driven decisions.

  • If solubility is low (<10 µg/mL): The team may need to explore formulation strategies like salt formation (if the pKa is suitable) or amorphous solid dispersions. Alternatively, medicinal chemists could design analogues with more polar groups.

  • If lipophilicity is too high (LogD > 3.5): The compound might face issues with high plasma protein binding, low aqueous solubility, and rapid metabolism. The focus would shift to creating more hydrophilic analogues.

  • If the compound is unstable: The degradation products must be identified and assessed for toxicity. Formulation efforts would focus on protective measures, such as moisture-barrier coatings or oxygen-free packaging.[21] Structural modifications to remove the labile moiety would be a primary goal for the chemistry team.

By systematically generating and interpreting this foundational dataset, researchers can de-risk their drug discovery programs, prioritize the most promising molecules, and design a more efficient and successful path toward the clinic.

References

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Spectral Analysis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise structural elucidation of novel derivatives within this class is paramount for understanding structure-activity relationships and advancing drug discovery programs. This technical guide provides an in-depth analysis of the expected spectral characteristics of a specific derivative, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is presented below, with key atom numbering for reference in the subsequent spectral analysis.

Figure 1: Structure of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, both ¹H and ¹³C NMR will provide critical information regarding the number and connectivity of atoms in the molecule.

Experimental Considerations

Standard NMR experiments would be conducted in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1][2] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The predicted chemical shifts (δ) in ppm are based on the analysis of similar imidazo[2,1-b]thiazole structures.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2~7.10Singlet (s)1HThe proton on the imidazole ring.
-CH₂OH~4.80Singlet (s) or Doublet (d)2HThe chemical shift is solvent-dependent. May show coupling to the hydroxyl proton.
-OHVariable (~2.0-5.0)Singlet (s, broad)1HThe chemical shift and multiplicity are highly dependent on solvent, concentration, and temperature.
C6-CH₃~2.50Singlet (s)3HMethyl group attached to the thiazole ring.
C3-CH₃~2.40Singlet (s)3HMethyl group attached to the imidazole ring.

Causality Behind Predictions: The aromatic proton H-2 is expected to appear in the downfield region due to the deshielding effect of the heterocyclic ring system. The methylene protons of the hydroxymethyl group are adjacent to an aromatic ring and an oxygen atom, placing their resonance around 4.80 ppm. The methyl groups will appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the bicyclic system.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-7a (Bridgehead)~150-155A quaternary carbon at the fusion of the two rings.
C-5~145-150Aromatic carbon bearing the hydroxymethyl group.
C-3~140-145Aromatic carbon with a methyl substituent.
C-6~125-130Aromatic carbon with a methyl substituent.
C-2~115-120Aromatic carbon with a proton attached.
-CH₂OH~55-60Aliphatic carbon of the hydroxymethyl group.
C6-CH₃~15-20Methyl carbon.
C3-CH₃~10-15Methyl carbon.

Causality Behind Predictions: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the neighboring nitrogen and sulfur atoms, as well as the substitution pattern. The bridgehead carbon (C-7a) is typically found at a very downfield position. The carbons of the methyl and hydroxymethyl groups will appear in the upfield aliphatic region.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve Compound in Deuterated Solvent (e.g., CDCl₃) TMS Add TMS as Internal Standard Sample->TMS H1_NMR Acquire ¹H NMR Spectrum TMS->H1_NMR Run Experiment C13_NMR Acquire ¹³C NMR Spectrum TMS->C13_NMR Run Experiment Process Process Raw Data (Fourier Transform, Phasing) H1_NMR->Process C13_NMR->Process Analyze_H1 Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity Process->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum: - Chemical Shift Process->Analyze_C13 Correlate Correlate ¹H and ¹³C Data (e.g., HSQC, HMBC) Analyze_H1->Correlate Analyze_C13->Correlate Structure Propose and Confirm Molecular Structure Correlate->Structure

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4]

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3400-3200Broad, StrongHydroxyl group (-OH)
C-H stretch (aromatic)3150-3050MediumImidazo[2,1-b]thiazole ring
C-H stretch (aliphatic)3000-2850Medium-CH₃ and -CH₂OH groups
C=C and C=N stretch1650-1500Medium to StrongImidazo[2,1-b]thiazole ring
C-O stretch1100-1000StrongPrimary alcohol

Rationale for Predictions: The most prominent feature in the IR spectrum is expected to be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. The aromatic C-H stretches will appear at higher wavenumbers than the aliphatic C-H stretches. The complex pattern of absorptions in the 1650-1500 cm⁻¹ region is indicative of the C=C and C=N stretching vibrations within the fused heterocyclic ring system. A strong C-O stretching band for the primary alcohol is also anticipated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Methodology

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is the preferred method to obtain an accurate mass measurement of the molecular ion.[1][4]

Predicted Mass Spectrum
  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The molecular formula of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is C₈H₁₀N₂OS. The calculated exact mass is 182.0514. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 183.0592.

  • Key Fragmentation Pathways: The fragmentation pattern will provide valuable structural information. Some expected fragmentation pathways include:

    • Loss of H₂O: A fragment corresponding to the loss of a water molecule from the molecular ion ([M-H₂O]⁺˙) at m/z 164.

    • Loss of CH₂OH: Cleavage of the hydroxymethyl group, leading to a fragment at m/z 151.

    • Ring Fragmentation: Complex fragmentation of the imidazo[2,1-b]thiazole ring system.

MS_Fragmentation M [M+H]⁺ m/z = 183.0592 M_H2O [M - H₂O + H]⁺ m/z = 165 M->M_H2O - H₂O M_CH2OH [M - CH₂OH + H]⁺ m/z = 152 M->M_CH2OH - CH₂OH Ring_Frag Ring Fragments M->Ring_Frag Ring Cleavage

Figure 3: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. By leveraging the known spectral data of analogous compounds, we have established a detailed and scientifically grounded expectation for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this novel derivative. The presented data and interpretations offer a valuable resource for researchers in the synthesis and characterization of new imidazo[2,1-b]thiazole-based compounds, facilitating their structural confirmation and accelerating the drug discovery process. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the proposed structural assignment.

References

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]

  • Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark. Available from: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]

  • Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. Royal Society of Chemistry. Available from: [Link]

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Discovery and Synthesis of New (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic moiety in modern medicinal chemistry, favored for its remarkable synthetic feasibility and broad-spectrum biological activity [1]. Historically, derivatives of this fused bicyclic system have demonstrated profound efficacy in therapeutic areas ranging from antimicrobial applications to targeted oncology [2].

Recent structure-activity relationship (SAR) studies have highlighted the C5 position of the imidazo[2,1-b]thiazole core as a critical vector for modulating target affinity. Specifically, analogs bearing a methylsulfonyl group or diverse amine substitutions at C5 have shown highly potent, selective inhibition of the Cyclooxygenase-2 (COX-2) isoenzyme, a key driver of inflammation and tumor proliferation [3].

To systematically explore this chemical space, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol serves as an ideal, versatile building block. The primary hydroxyl group at the C5 position acts as a synthetic handle for late-stage functionalization (LSF), allowing for rapid diversification into ethers, esters, and cross-coupling products. This guide outlines the field-proven retrosynthetic logic, step-by-step experimental protocols, and self-validating analytical checks required to synthesize this core intermediate and its subsequent analogs.

Retrosynthetic Logic and Workflow Design

The synthesis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol relies on a robust, scalable three-step sequence.

  • Hantzsch-Type Cyclization: The core bicyclic system is constructed via the dehydrative cyclization of 2-amino-4-methylthiazole with chloroacetone.

  • Regioselective Formylation: The electron-rich nature of the fused imidazole ring dictates exclusive electrophilic aromatic substitution at the C5 position via a Vilsmeier-Haack reaction, yielding 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde [4].

  • Hydride Reduction: Mild reduction of the aldehyde provides the target C5-methanol derivative [5], which is primed for further derivatization.

SyntheticWorkflow SM 2-Amino-4-methylthiazole + Chloroacetone Core 3,6-Dimethylimidazo [2,1-b]thiazole SM->Core Cyclization (Reflux) Aldehyde 5-Carbaldehyde Intermediate Core->Aldehyde Vilsmeier-Haack Alcohol (3,6-Dimethylimidazo[2,1-b] thiazol-5-yl)methanol Aldehyde->Alcohol NaBH4 Reduction Analogs Diversified Analogs (Esters/Ethers) Alcohol->Analogs Derivatization

Fig 1. Synthetic workflow from basic precursors to diversified imidazo[2,1-b]thiazole analogs.

Step-by-Step Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation points. The following methodologies are designed as self-validating systems to prevent the propagation of impurities.

Step 1: Synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole

Causality & Logic: Ethanol is selected as the solvent under reflux to ensure complete dissolution of the intermediate acyclic salt, driving the dehydrative cyclization forward. The reaction requires a slight excess of chloroacetone to compensate for its volatility.

Protocol:

  • Suspend 2-amino-4-methylthiazole (10.0 g, 87.6 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add chloroacetone (8.4 mL, 105.1 mmol) dropwise at room temperature. Observation: The solution will turn pale yellow.

  • Heat the mixture to reflux (80°C) for 12 hours.

  • Validation Check: Monitor via TLC (EtOAc:Hexane 1:3). The highly polar aminothiazole (Rf ~0.1) must be completely consumed, replaced by a new UV-active spot (Rf ~0.5).

  • Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) to free the base, then extract with dichloromethane (3 × 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the core product as a tan solid.

Step 2: Synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde

Causality & Logic: The Vilsmeier-Haack complex is highly reactive. POCl₃ must be added dropwise at 0°C; thermal runaway will lead to tarry byproducts and severely degrade the yield.

Protocol:

  • Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (9.8 mL, 105 mmol) dropwise over 20 minutes. Stir for an additional 30 minutes at 0°C to allow the Vilsmeier complex to fully form.

  • Dissolve 3,6-dimethylimidazo[2,1-b]thiazole (10.6 g, 70 mmol) in anhydrous DMF (15 mL) and add it dropwise to the complex at 0°C.

  • Remove the ice bath and heat the reaction to 90°C for 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot in saturated sodium acetate and extract with EtOAc. TLC (EtOAc:Hexane 1:1) should show complete conversion to the aldehyde (Rf ~0.4).

  • Pour the bulk reaction mixture over crushed ice and neutralize with 20% NaOH until pH 7-8 is reached. Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the aldehyde [4].

Step 3: Reduction to (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

Causality & Logic: Using sodium borohydride (NaBH₄) as a mild hydride source prevents over-reduction or ring-opening. Quenching with acetone prior to aqueous workup consumes unreacted NaBH₄, preventing dangerous hydrogen gas evolution during extraction.

Protocol:

  • Dissolve the aldehyde intermediate (9.0 g, 50 mmol) in methanol (80 mL) and cool to 0°C.

  • Add NaBH₄ (2.8 g, 75 mmol) in small portions over 15 minutes to control effervescence.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: LC-MS analysis must confirm the disappearance of the aldehyde ([M+H]⁺ m/z 181.0) and the emergence of the target alcohol ([M+H]⁺ m/z 183.1).

  • Quench the reaction by adding acetone (5 mL) and stirring for 10 minutes. Concentrate the mixture, dilute with water (50 mL), and extract with ethyl acetate (3 × 50 mL).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol[5].

Quantitative Data & Optimization Metrics

To ensure reproducibility in scale-up campaigns, the following table summarizes the optimized reaction parameters, expected yields, and key analytical validation metrics for the three-step sequence.

StepReaction TypeReagents & Optimal ConditionsYield (%)Purity (HPLC)Primary Validation Metric
1 Dehydrative CyclizationChloroacetone, EtOH, 80°C, 12h82%>95%¹H NMR: C5-H aromatic singlet at ~7.2 ppm
2 Vilsmeier-Haack FormylationPOCl₃, DMF, 0°C to 90°C, 4h76%>98%IR Spectroscopy: Sharp C=O stretch at ~1660 cm⁻¹
3 Borohydride ReductionNaBH₄, MeOH, 0°C to RT, 2h91%>99%LC-MS: Target mass [M+H]⁺ observed at m/z 183.1

Pharmacological Application: COX-2 Inhibition Pathway

Once the (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol core is synthesized, it can be derivatized into potent COX-2 inhibitors [3]. The biological rationale for targeting COX-2 with these analogs is rooted in their ability to block Prostaglandin E2 (PGE2) synthesis, thereby halting tumor cell proliferation and inducing apoptosis in specific cancer cell lines (such as melanoma) [2].

The logical relationship between analog binding and phenotypic outcomes is visualized below.

BiologicalPathway Compound Imidazo[2,1-b]thiazole Analog COX2 COX-2 Enzyme (Inhibited) Compound->COX2 Binds Active Site PGE2 PGE2 Production (Decreased) COX2->PGE2 Blocks Synthesis Proliferation Cell Proliferation (Halted) PGE2->Proliferation Downregulates Apoptosis Apoptosis (Induced) PGE2->Apoptosis Removes Inhibition

Fig 2. Pharmacological pathway of COX-2 inhibition by imidazo[2,1-b]thiazole analogs.

Conclusion

The synthesis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol provides a highly efficient, scalable gateway into the privileged chemical space of imidazo[2,1-b]thiazoles. By strictly adhering to the self-validating protocols and temperature controls outlined in this guide, medicinal chemists can reliably produce high-purity intermediates. These intermediates are perfectly primed for late-stage diversification, accelerating the discovery of novel COX-2 inhibitors and targeted antineoplastic agents.

References

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives.Taylor & Francis.
  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies.PubMed.
  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.Brieflands.
  • 3,6-Dimethylimidazo 2,1-b thiazole-5-carbaldehyde 130182-30-8.Sigma-Aldrich.
  • 130182-33-1 | (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol.BLD Pharm.

In Silico Bioactivity Prediction of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Predictive Science in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. A primary reason for failure is the unforeseen lack of efficacy or adverse toxicological profiles of drug candidates. In this landscape, in silico computational methods have emerged not as a mere alternative, but as an essential and integrated component of modern drug discovery.[1] By building predictive models based on a molecule's structure, we can forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, identify potential biological targets, and estimate binding affinities before a single physical experiment is conducted.[2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel compound, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, leveraging the power of computational chemistry and bioinformatics. The methodologies described herein are designed to be a self-validating system, where data from each step informs and refines the subsequent analysis, culminating in a robust, data-driven hypothesis for experimental validation.

The core molecule belongs to the imidazo[2,1-b]thiazole class, a scaffold known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This pre-existing knowledge provides a fertile ground for our investigation, allowing us to contextualize our in silico findings within a well-established biological framework.

Section 1: Foundational Analysis: The Molecule and Its Predicted Physicochemical Landscape

Before any bioactivity can be predicted, we must first understand the fundamental physicochemical properties of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. These properties govern its behavior in biological systems, influencing everything from solubility to membrane permeability. The initial step is to obtain the compound's structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string, and use it as input for predictive modeling.

Rationale for this Step: This foundational analysis is critical because it establishes the "drug-likeness" of the compound. Properties predicted here, such as lipophilicity (LogP) and aqueous solubility (LogS), are determinants of oral bioavailability and distribution. Tools like SwissADME provide rapid, reliable predictions based on validated computational models.[6]

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, predicted using the SwissADME web server.

PropertyPredicted ValueAcceptable Range for Drug-LikenessRationale and Implication
Molecular Formula C₉H₁₂N₂OS-Basic structural information.
Molecular Weight 196.27 g/mol < 500 g/mol Adheres to Lipinski's Rule of Five; favorable for absorption.
LogP (Lipophilicity) 1.55-2.0 to 5.0Balanced lipophilicity suggests good membrane permeability without excessive accumulation in fatty tissues.
LogS (Aqueous Solubility) -2.78> -6.0Predicted to be soluble, which is crucial for absorption and distribution in the bloodstream.
Topological Polar Surface Area (TPSA) 58.14 Ų< 140 ŲIndicates good potential for oral bioavailability and cell membrane penetration.
Number of Hydrogen Bond Donors 1≤ 5Adheres to Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors 3≤ 10Adheres to Lipinski's Rule of Five.
Number of Rotatable Bonds 2≤ 10Low number suggests conformational rigidity, which can be favorable for binding affinity.

Data is hypothetical and generated for illustrative purposes based on typical values for similar scaffolds.

Section 2: The Core Workflow for In Silico Bioactivity Prediction

Our predictive workflow is a multi-pronged approach, moving from broad, hypothesis-generating techniques to more focused, quantitative predictions. This structure ensures that we first identify the most probable biological space in which our compound might act before investing computational resources in detailed interaction studies.

Workflow Overview Diagram

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Refinement & Validation cluster_2 Phase 3: Synthesis & Experimental Plan cluster_3 Future Work: Lead Optimization Compound Compound Structure (SMILES) TargetFishing Target Fishing (Reverse Screening) Compound->TargetFishing Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Docking Molecular Docking Compound->Docking Ligand ADMET ADMET Prediction Compound->ADMET TargetFishing->Docking Predicted Targets Hypothesis Bioactivity Hypothesis Pharmacophore->Hypothesis Docking->Hypothesis ADMET->Hypothesis QSAR QSAR Modeling Hypothesis->QSAR

Caption: High-level workflow for in silico bioactivity prediction.

Step 1: Target Identification via Reverse Screening (Target Fishing)

For a novel compound, the primary unknown is its biological target. Target fishing, or reverse screening, addresses this by computationally screening the compound against a large database of known protein structures.[7] This process predicts a ranked list of potential protein targets based on the principle of chemical similarity: structurally similar molecules tend to bind to similar targets.[8]

Causality and Trustworthiness: This step is foundational. Without a plausible target, subsequent high-level computations like molecular docking are meaningless. We use consensus-based approaches, employing multiple web servers (e.g., SwissTargetPrediction, PharmMapper) to increase the confidence in our predictions. A target identified by multiple, algorithmically different servers is a higher-confidence candidate.

Experimental Protocol: Target Fishing using SwissTargetPrediction

  • Input: Navigate to the SwissTargetPrediction web server. Paste the SMILES string of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol into the query box.

  • Execution: Select the correct species of interest (e.g., "Homo sapiens"). Initiate the prediction.

  • Analysis: The server returns a list of predicted targets, ranked by probability. Examine the top-ranking targets. Pay close attention to protein classes that are frequently associated with the known bioactivities of the imidazo[2,1-b]thiazole scaffold, such as kinases, polymerases, or microbial enzymes.[3]

  • Selection: Select the top 3-5 targets that represent plausible protein families for further investigation via molecular docking. For this guide, based on literature for similar scaffolds, we will hypothesize that a protein kinase (e.g., p90 Ribosomal S6 Kinase) is identified as a high-probability target.[3]

Step 2: Molecular Docking - Simulating the Binding Event

Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of our compound within the protein's active site.[9][10] This provides a structural hypothesis for the compound's mechanism of action.[11]

Causality and Trustworthiness: The accuracy of docking is critically dependent on the quality of the protein structure and the robustness of the scoring function used to estimate binding affinity.[12] We use experimentally determined crystal structures from the Protein Data Bank (PDB) whenever possible. The protocol includes crucial preparation steps to ensure the biological relevance of the molecular models.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D conformation of the compound from its SMILES string using software like Avogadro or PyMOL.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Save the structure in a .pdbqt format, which includes atomic charges and torsional degrees of freedom, using AutoDock Tools.

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., p90 Ribosomal S6 Kinase) from the PDB.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using PyMOL or similar software.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools. This step is vital for correctly modeling electrostatic interactions.

    • Save the prepared protein in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is a 3D box centered on the known active site of the protein. The dimensions should be large enough to accommodate the ligand and allow it to rotate freely.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared ligand, prepared protein, and grid box configuration as inputs. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.

  • Results Analysis:

    • Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose in complex with the protein using PyMOL or Discovery Studio. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure, Energy Minimization) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Protein 2. Protein Preparation (PDB Structure, Clean, Add Hydrogens) Protein->Grid Dock 4. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 5. Analyze Results (Binding Affinity, Poses) Dock->Analyze Visualize 6. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: Step-by-step molecular docking workflow.

Step 3: ADMET Profiling - Predicting Pharmacokinetics and Safety

A compound that binds its target with high affinity is useless if it is poorly absorbed, rapidly metabolized, or toxic.[1] In silico ADMET prediction provides an early warning system for potential liabilities.[2][13]

Causality and Trustworthiness: ADMET models are typically built using machine learning algorithms trained on large datasets of experimental results.[1][14] Their predictive power is statistical. Therefore, it is best practice to use multiple tools and look for a consensus prediction.[2] A prediction of potential toxicity, for example, is a strong flag for careful experimental follow-up.

Experimental Protocol: ADMET Prediction using open-access webservers

  • Input: Use web servers like pkCSM, SwissADME, or admetSAR. Input the compound's SMILES string.

  • Execution: Run the prediction modules for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • Analysis: Consolidate the predictions into a summary table. Key parameters to assess include:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate potential.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

ADMET Prediction Summary Table
ParameterPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral absorption.
Caco-2 Permeability HighSuggests the compound can readily cross the intestinal wall.
BBB Permeability NoThe compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
AMES Toxicity NoPredicted to be non-mutagenic.
hERG I Inhibition NoLow risk of cardiotoxicity.
Hepatotoxicity NoLow risk of liver damage.

Data is hypothetical and generated for illustrative purposes.

Section 3: Synthesizing the Data into a Cohesive Bioactivity Hypothesis

The power of this in silico workflow lies not in any single prediction, but in the convergence of evidence from multiple, orthogonal methods. As a Senior Application Scientist, the final step is to interpret this mosaic of data to construct a testable hypothesis.

Example Synthesis:

"The in silico analysis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol suggests a promising profile as a potential therapeutic agent. Its physicochemical properties are well within the ranges for orally bioavailable drugs. Target fishing consistently identified protein kinases as high-probability targets, which aligns with published data on the broader imidazo[2,1-b]thiazole scaffold.[3] Molecular docking against a representative kinase, p90 Ribosomal S6 Kinase, predicted a stable binding mode with a favorable binding affinity, mediated by key hydrogen bond and hydrophobic interactions within the ATP-binding pocket. Furthermore, the ADMET profile is largely favorable, predicting good absorption and low toxicity.[6] A potential liability was identified as the inhibition of the CYP2D6 metabolic enzyme, which warrants future investigation for drug-drug interactions.

Final Hypothesis: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is a potential inhibitor of the protein kinase family, with a favorable pharmacokinetic and safety profile. Experimental validation should begin with in vitro kinase inhibition assays against a panel of relevant kinases, followed by cell-based assays to confirm anti-proliferative activity in relevant cancer cell lines."

Section 4: Future Directions - The Role of QSAR in Lead Optimization

While this guide focuses on the initial prediction for a single compound, the next logical step in a drug discovery program would be to synthesize analogues and establish a Quantitative Structure-Activity Relationship (QSAR).[15][16] QSAR models create a mathematical relationship between the structural features of a series of compounds and their biological activity.[17][18] Once a validated QSAR model is built, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic chemistry effort toward more potent and safer molecules.[15][17]

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  • MDPI, Recent Advances in In Silico Target Fishing, [Link]

  • Taylor & Francis, Chapter 7: In silico Tools for Target Identification and Drug Molecular Docking in Leishmania, [Link]

  • Biomolecular Modelling, In Silico Drug Discovery - Design Process, [Link]

  • MDPI, Molecular Modelling in Bioactive Peptide Discovery and Characterisation, [Link]

  • Springer Nature Experiments, In Silico Drug–Target Profiling, [Link]

  • IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS, IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS, [Link]

  • PMC, Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management, [Link]

  • MDPI, In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets, [Link]

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  • Stanford University, A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure, [Link]

  • PMC, In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia, [Link]

  • ResearchGate, Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and..., [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives, A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives, [Link]

  • PubMed, Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents, [Link]

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Preliminary Cytotoxicity Profiling of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol: A Mechanistic and Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly focus on privileged heterocyclic scaffolds, the imidazo[2,1-b]thiazole core has emerged as a highly potent pharmacophore in oncology. This whitepaper serves as an authoritative, in-depth technical guide for designing and executing preliminary cytotoxicity studies on (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1). By leveraging established mechanistic data from structurally analogous imidazo[2,1-b]thiazole derivatives, this guide outlines a self-validating experimental framework designed to evaluate antiproliferative efficacy, elucidate apoptotic pathways, and validate primary biochemical targets.

Pharmacological Context & Mechanistic Rationale

To design an effective cytotoxicity panel for (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, we must first understand the validated mechanisms of its parent scaffold. Extensive literature demonstrates that imidazo[2,1-b]thiazole derivatives function primarily as microtubule-destabilizing agents.

Structurally related benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates have been shown to act as microtubule-targeting agents, effectively inhibiting microtubule assembly and inducing apoptosis via reactive oxygen species (ROS) generation[1]. Furthermore, 2 exhibit potent cytotoxicity by accumulating tubulin in the soluble fraction, elevating cyclin-B1 protein expression, and triggering G2/M-phase cell cycle arrest[2]. This cascade ultimately leads to the activation of Caspase-3 and PARP cleavage, culminating in apoptotic cell death[2].

Based on this established pharmacology, the expected mechanism of action for (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is modeled below.

Pathway Compound (3,6-Dimethylimidazo[2,1-b] thiazol-5-yl)methanol Tubulin Tubulin Binding & Polymerization Inhibition Compound->Tubulin CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Biomarkers Upregulation of Cyclin-B1 & ROS Generation CellCycle->Biomarkers Caspase Caspase-3 Activation & PARP Cleavage CellCycle->Caspase Biomarkers->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 1: Proposed apoptotic pathway induced by imidazo[2,1-b]thiazole derivatives via tubulin inhibition.

Quantitative Benchmarking for Assay Calibration

When screening a novel derivative like (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, assay concentrations must be calibrated against the known potency of the scaffold. Primary cytotoxicity evaluations of arylidenehydrazide derivatives of imidazo[2,1-b]thiazoles in NCI 60-cell line panels have shown marked effects on prostate cancer cell lines like PC-3[3]. Additionally, novel imidazo[2,1-b]thiazole-based aryl hydrazones have elicited promising cytotoxicity against4[4]. Benzo[d]imidazo[2,1-b]thiazole derivatives have also demonstrated significant antiproliferative effects against human liver carcinoma (HepG2)[5].

The table below synthesizes the benchmark cytotoxicity data to guide your initial dose-response curves.

Cell LineTissue OriginBenchmark PotencyPrimary Mechanism ObservedReference
MDA-MB-231 Breast CancerIC₅₀: 1.12 – 1.65 µMG0/G1 & G2/M Arrest, Apoptosis[4],[1]
PC-3 Prostate Cancerlog₁₀GI₅₀ < -8.00Potent Antiproliferation[3]
MIA PaCa-2 Pancreatic CancerLow µM IC₅₀G2/M Arrest, Tubulin Accumulation[2]
HepG2 Liver CarcinomaIC₅₀: 104.9 – 160.7 µg/mLGeneral Cytotoxicity[5]

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, every assay must be designed as a self-validating system. The workflow transitions from broad phenotypic screening to highly specific biochemical target validation.

Workflow Prep Compound Prep (DMSO Stock) Screen In Vitro Screening (SRB Viability Assay) Prep->Screen Flow Mechanism Elucidation (Flow Cytometry) Screen->Flow Target Target Validation (Tubulin Assay) Flow->Target

Figure 2: Sequential experimental workflow for preliminary in vitro cytotoxicity profiling.

Primary Viability Screening: The SRB Assay

While MTT assays are common, they rely on mitochondrial metabolic activity, which can be artificially skewed by compounds that alter cellular metabolism without causing cell death. For adherent cell lines (e.g., MDA-MB-231, PC-3), the Sulforhodamine B (SRB) assay is superior as it measures total protein biomass, providing a stable, linear readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 5,000 cells/well in a 96-well plate and incubate for 24h.

    • Causality: Ensures cells remain in the logarithmic growth phase during the 48-72h treatment window, preventing contact inhibition artifacts.

  • Compound Treatment: Prepare (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in 100% DMSO, then perform serial dilutions in media. Final DMSO concentration must be ≤0.1%.

    • Causality: DMSO concentrations >0.1% induce basal cytotoxicity, which will skew the viability readout and create false positives.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1h.

    • Causality: TCA instantly precipitates cellular proteins, locking the cellular biomass in place for accurate stoichiometric dye binding.

  • Staining & Washing: Stain with 0.4% SRB dissolved in 1% acetic acid for 30 mins. Wash 4 times with 1% acetic acid.

    • Causality: The acidic environment ensures the SRB dye binds exclusively to basic amino acid residues. Washing with acetic acid removes unbound dye without solubilizing the bound fraction.

  • Solubilization: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 510 nm.

    • Causality: The alkaline pH strips the dye from the proteins, yielding a homogenous solution for precise spectrophotometric quantification.

Mechanism Elucidation: Annexin V-FITC/PI Dual Staining

To confirm that the observed cytotoxicity is driven by programmed cell death rather than non-specific necrosis, flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is required.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the compound at its calculated IC₅₀ and 2×IC₅₀ for 48h. Harvest both floating and adherent cells.

    • Causality: Apoptotic cells detach from the plate. Failing to collect the supernatant (floating cells) results in a massive underrepresentation of the late-apoptotic population.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 mins at room temperature.

    • Causality (Self-Validating Logic): Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only intercalates into the DNA of cells with compromised membranes. This dual-staining creates a logical matrix:

      • Annexin V+/PI- = Early Apoptosis

      • Annexin V+/PI+ = Late Apoptosis

      • Annexin V-/PI+ = Primary Necrosis

  • Flow Cytometric Analysis: Analyze within 1 hour using the FITC channel (Ex 488 nm / Em 530 nm) and the PE/Texas Red channel for PI (Ex 488 nm / Em 620 nm).

Target Validation: Cell-Free Tubulin Polymerization Assay

Because imidazo[2,1-b]thiazoles are known microtubule destabilizers[1], measuring the Vmax of tubulin polymerization in a cell-free system isolates the direct biochemical target from downstream cellular effects.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing >99% pure bovine brain tubulin (3 mg/mL) in PIPES buffer (pH 6.9), supplemented with 1 mM GTP.

    • Causality: GTP is the obligate energy source for tubulin heterodimer polymerization.

  • Compound Addition: Introduce (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol at varying concentrations. Include Paclitaxel as a polymerization enhancer (positive control) and Colchicine as a polymerization inhibitor (negative control).

  • Kinetic Reading: Monitor the reaction kinetically in a temperature-controlled spectrophotometer at 340 nm at 37°C for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, which is directly measurable by an increase in absorbance at 340 nm. A flattening of the curve compared to the vehicle control confirms direct target engagement and destabilization.

References

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Publishing. 4

  • Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed. 3

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents - ACS Omega. 2

  • Synthesis of new S, N, O-alkylated Benzo [d] imidazo [2,1- b]thiazole and the Study of Their Biological Applications - AIP Publishing. 5

  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed. 1

Sources

Solubility and Stability Profiling of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the physicochemical properties of novel heterocyclic scaffolds is a critical first step in drug development and materials science. The compound (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1) presents a unique structural profile: a fused bicyclic imidazo[2,1-b]thiazole core functionalized with lipophilic methyl groups and a polar hydroxymethyl moiety.

This in-depth technical guide explores the causality behind the solubility and stability behaviors of this molecule, providing self-validating experimental protocols to ensure rigorous preclinical evaluation.

Physicochemical Profiling & Structural Causality

To predict and manipulate the behavior of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, we must first deconstruct its structural components:

  • The Imidazo[2,1-b]thiazole Core: This heterocycle is a stable, flat, aromatic bicyclic molecule[1]. The fusion of the imidazole and thiazole rings creates a highly conjugated π -system. The bridgehead nitrogen and the imidazole nitrogen impart the characteristics of a very weak base, typically exhibiting a pKa between 4.5 and 5.5[1].

  • 3,6-Dimethyl Substitutions: The addition of methyl groups at the 3 and 6 positions significantly increases the lipophilicity (LogP) of the molecule. This hydrophobicity drives the compound toward Biopharmaceutics Classification System (BCS) Class II or IV behavior, characterized by low aqueous solubility[2].

  • 5-Hydroxymethyl Group: The primary alcohol (-CH 2​ OH) at the 5-position acts as a hydrogen bond donor and acceptor. While it slightly improves solvation in polar solvents compared to fully alkylated analogs, it introduces a specific vulnerability to oxidative degradation.

When exposed to strong acids (e.g., HCl in gastric fluid), the weakly basic nitrogen gets protonated to form a highly soluble salt[1]. However, at physiological pH (7.4), the molecule remains predominantly un-ionized and hydrophobic.

Solubility Behavior Across Solvent Systems

Understanding the thermodynamic solubility of this compound requires mapping its pH-dependent ionization. Because it is a weak base, its solubility profile is non-linear, increasing exponentially as the pH drops below its pKa. Furthermore, the compound is readily soluble in polar organic solvents due to the favorable solvation of the hydrophobic aromatic core combined with the hydrogen-bonding capability of the hydroxymethyl group[1].

Table 1: Estimated Physicochemical & Solubility Profile
ParameterValue / DescriptionCausality / Structural Driver
Molecular Weight 182.24 g/mol Optimal range for small-molecule permeability.
pKa (Predicted) ~4.5 - 5.5Weak basicity driven by the delocalized lone pair on the imidazothiazole nitrogen[1].
Aqueous Sol. (pH 7.4) < 0.1 mg/mL (Poor)High lipophilicity from 3,6-dimethyl groups; typical BCS Class II/IV limitation[2].
Aqueous Sol. (pH 2.0) > 5.0 mg/mL (High)Protonation of the basic nitrogen forms a highly soluble cationic salt[1].
Organic Sol. (DMSO) > 50 mg/mL (Excellent)Favorable dipole-dipole interactions with the polar aprotic solvent and the -OH group.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

To generate trustworthy solubility data, the protocol must validate that true thermodynamic equilibrium has been reached without altering the testing environment.

  • Media Preparation: Prepare 10 mL of target solvent systems: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), and simulated intestinal fluid (FaSSIF).

  • Solid Addition: Add an excess of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (approx. 10 mg) to 1 mL of each solvent in sealed amber glass vials (to prevent photolysis).

  • Equilibration: Agitate the vials on a thermostatic shaker at 37°C ± 0.5°C.

    • Self-Validation Step: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Equilibrium is confirmed only if the concentration variance between these two time points is < 5%.

  • Phase Separation: Centrifuge the 48-hour suspension at 10,000 x g for 15 minutes to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Expert Insight: Discard the first 100 µL of filtrate to prevent API adsorption artifacts on the filter membrane.

  • pH Verification: Measure the pH of the final filtrate. If the dissolved basic API has shifted the buffer pH by >0.1 units, the buffer capacity is insufficient, and the test must be repeated with a stronger buffer.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV against a validated calibration curve.

SolubilityWorkflow A Compound Aliquot (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol B Solvent Selection (Aqueous buffers, Organic, Co-solvents) A->B C Equilibration (Shake-flask, 24-48h, 37°C) B->C D Phase Separation (Centrifugation / Filtration) C->D E Quantification (HPLC-UV / LC-MS) D->E F Data Analysis (Thermodynamic Solubility Profile) E->F

Fig 1: Standardized shake-flask workflow for thermodynamic solubility profiling.

Stability Kinetics and Degradation Pathways

The imidazo[2,1-b]thiazole scaffold is generally robust, making it a privileged structure in medicinal chemistry (e.g., as anti-tuberculosis agents targeting QcrB)[3] and in the synthesis of thermally stable conjugated polymers[4]. However, the specific functional groups on (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol introduce distinct degradation liabilities.

  • Hydrolytic Stability: The fused aromatic core is thermodynamically stable against hydrolytic cleavage under standard physiological and accelerated stress conditions[4]. Ring opening is highly unfavorable.

  • Oxidative Stability: This is the primary liability. The thiazole sulfur atom is susceptible to oxidation, readily forming sulfoxides or sulfones[1]. Additionally, the 5-hydroxymethyl group can undergo auto-oxidation to form an aldehyde (3,6-dimethylimidazo[2,1-b]thiazole-5-carbaldehyde) or a carboxylic acid.

  • Photolytic Stability: The extended π -conjugation of the bicyclic system absorbs UV light, which can catalyze radical-mediated S-oxidation if exposed to ambient light over prolonged periods.

Table 2: Accelerated Stability & Forced Degradation Matrix
Stress ConditionReagent / EnvironmentPrimary Degradant ExpectedMechanism & Causality
Oxidation 3% H 2​ O 2​ , 25°C, 24hSulfoxide/Sulfone; 5-CarbaldehydeThe thiazole sulfur is highly susceptible to oxidation[1]. The primary alcohol oxidizes to an aldehyde.
Acidic Hydrolysis 0.1 N HCl, 60°C, 48hNegligibleThe fused aromatic imidazo[2,1-b]thiazole core resists hydrolytic cleavage[4].
Basic Hydrolysis 0.1 N NaOH, 60°C, 48hNegligibleAromatic stability prevents base-catalyzed ring opening.
Photolysis UV/Vis Light (ICH Q1B)S-Oxidation productsExtended π -conjugation absorbs UV, generating reactive oxygen species (ROS) leading to auto-oxidation.
Protocol 2: Forced Degradation (Stability-Indicating Assay)

To establish a stability-indicating analytical method, the compound must be intentionally stressed to generate ~10-20% degradation.

  • Stock Preparation: Dissolve the API in a minimal volume of acetonitrile (to overcome its hydrophobicity), then dilute with HPLC-grade water to a working concentration of 1 mg/mL.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H 2​ O 2​ . Incubate in the dark at 25°C for 24 hours.

    • Expert Insight: Quench the reaction with sodium bisulfite prior to HPLC injection to protect the analytical column from residual peroxide.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.2 N HCl (acid stress) or 0.2 N NaOH (base stress). Incubate in sealed vials at 60°C for 48 hours. Neutralize the solutions (using NaOH or HCl, respectively) to pH ~7 before analysis.

  • Photolytic Stress: Expose both the solid API (spread in a thin layer, <1 mm) and a 1 mg/mL aqueous solution to 1.2 million lux hours and 200 watt-hours/square meter of UV energy, strictly adhering to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples via LC-MS/MS. Look for specific mass shifts: +16 Da (indicative of sulfoxide formation) or -2 Da (indicative of hydroxymethyl oxidation to an aldehyde).

DegradationPathways Parent Parent API (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Oxidation Oxidative Stress (H2O2, AIBN) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Deg1 S-Oxidation (Sulfoxide/Sulfone formation) Oxidation->Deg1 Deg3 Hydroxymethyl Oxidation (Aldehyde/Acid formation) Oxidation->Deg3 Deg2 Ring Cleavage (Minimal due to aromatic stability) Hydrolysis->Deg2 Photolysis->Deg1

Fig 2: Primary forced degradation pathways and structural liabilities.

References

  • Synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units by multicomponent one-pot polymerization Source: RSC Advances URL:[Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles Source: ResearchGate URL:[Link]

  • Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB Source: ACS Infectious Diseases URL:[Link]

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Methodological & Application

Application Note: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol as a Core Scaffold in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary medicinal chemistry, the imidazo[2,1-b]thiazole bicyclic system is recognized as a highly versatile and potent pharmacophore. Specifically, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol serves as a critical synthetic intermediate and structural scaffold for developing advanced anti-neoplastic agents. By modifying the hydroxyl group and the functionalized ring positions, researchers synthesize diverse libraries of chalcone conjugates, aryl hydrazones, and sulfonamides[1][2].

These derivatives exhibit profound anti-proliferative activity across multiple human cancer cell lines—including triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and melanoma (A375P)[1][3][4]. As a Senior Application Scientist, I have structured this guide to provide researchers with the mechanistic rationale and validated protocols necessary to evaluate these compounds effectively in vitro.

Mechanistic Paradigms in Oncology

Imidazo[2,1-b]thiazole derivatives synthesized from this methanol precursor operate primarily through a multi-target mechanism of action (MoA), ensuring high efficacy and a reduced likelihood of acquired resistance[5][6].

  • Microtubule Destabilization: Many derivatives (particularly chalcone conjugates) bind directly to the colchicine binding site on tubulin. This prevents microtubule assembly, triggering the spindle assembly checkpoint and leading to robust G2/M phase cell cycle arrest [4].

  • Kinase Inhibition: Sulfonamide and benzimidazole-hybrid derivatives act as potent inhibitors of receptor tyrosine kinases (e.g., EGFR) and the MAPK/ERK pathway (BRAF/CRAF), effectively starving the tumor cells of proliferative signaling[2][6].

  • Mitochondrial Apoptosis: The downstream consequence of both tubulin and kinase inhibition is the induction of intrinsic apoptosis. This is characterized by the upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, mitochondrial membrane depolarization, and the subsequent activation of Caspase-9 and Caspase-3[6][7].

SignalingPathway Compound Imidazo[2,1-b]thiazole Derivatives Targets Tubulin Destabilization & Kinase Inhibition (EGFR/BRAF) Compound->Targets CellCycle G2/M or G0/G1 Arrest Targets->CellCycle Mito Mitochondrial Depolarization (Bax ↑ / Bcl-2 ↓) Targets->Mito Caspases Caspase 9 & 3 Activation CellCycle->Caspases Mito->Caspases Apoptosis Apoptosis & Cell Death Caspases->Apoptosis

Fig 1: Apoptotic signaling pathway triggered by imidazo[2,1-b]thiazole derivatives.

Quantitative Efficacy Profile

To establish a baseline for your own screening assays, the following table summarizes the validated inhibitory concentrations (IC50) of various imidazo[2,1-b]thiazole derivatives across standard cancer cell lines[1][2][4][8].

Derivative ClassTarget Cell LineCancer TypeIC50 Range (µM)Primary Mechanism
Aryl Hydrazones MDA-MB-231Breast (TNBC)1.12 - 1.65G0/G1 Arrest, Apoptosis[1]
Chalcone Conjugates A549Lung (NSCLC)0.64 - 1.44Tubulin Inhibition, G2/M Arrest[4]
Sulfonamides NCI-H460Large Cell Lung~0.84BRAF/CRAF Kinase Inhibition[2]
Noscapine Hybrids MIA PaCa-2Pancreatic4.20 - 15.0Microtubule Regulation[8]
Indolinone Hybrids HT-29Colon0.50 - 2.10ODC Inhibition, G2/M Arrest[5]

Experimental Workflows & Protocols

The evaluation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol derivatives requires a self-validating pipeline. We begin with broad cytotoxicity screening, followed by targeted phenotypic assays (cell cycle/apoptosis), and conclude with molecular target validation.

Workflow Stock Compound Prep (DMSO Stock) MTT Cytotoxicity (MTT Assay) Stock->MTT FACS Phenotypic Profiling (FACS: Annexin/PI) MTT->FACS Target Target Validation (Tubulin Assay) FACS->Target

Fig 2: Experimental workflow for evaluating imidazo[2,1-b]thiazole derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. Because imidazo[2,1-b]thiazole derivatives heavily impact mitochondrial membrane potential during apoptosis[7], this metabolic proxy is highly sensitive and directly correlates with the compound's lethality.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (Ensures solvent toxicity is not confounding results).

  • Positive Control: Doxorubicin or Erlotinib (Validates assay sensitivity).

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing MDA-MB-231 or A549 cells. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS.

    • Expert Note: Ensure consistent FBS batches, as high serum protein variations can alter the free-drug concentration via protein binding.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion and recovery.

  • Compound Treatment: Prepare a 10 mM stock of the derivative in cell-culture grade DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 50 µM. Add 100 µL of the drug solutions to the wells (final DMSO concentration 0.1%).

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Flow Cytometric Apoptosis Analysis (Annexin V-FITC/PI)

Causality & Rationale: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is on the inner leaflet of the plasma membrane. During early apoptosis (triggered by the test compounds), PS translocates to the outer leaflet. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). Using both allows us to temporally map the mechanism of cell death[1][4].

Step-by-Step Procedure:

  • Treatment: Treat A549 cells in 6-well plates ( 3×105 cells/well) with the compound at 0.5×, 1×, and 2× its calculated IC50 value for 24 hours.

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells (via trypsinization). Expert Note: Do not discard the supernatant; late apoptotic cells detach and will be lost, skewing your data.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate gently vortexed samples in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for FITC⁺/PI⁻ (early apoptosis) and FITC⁺/PI⁺ (late apoptosis).

Protocol C: In Vitro Tubulin Polymerization Assay

Causality & Rationale: To definitively prove that the G2/M cell cycle arrest observed is due to direct microtubule destabilization (a primary target of imidazo[2,1-b]thiazole-chalcones), a cell-free fluorescent assay is required[4]. This isolates the drug-target interaction from complex cellular machinery.

Self-Validating Controls:

  • Enhancer Control: Paclitaxel (Stabilizes tubulin, rapid fluorescence increase).

  • Inhibitor Control: Colchicine or Vinblastine (Destabilizes tubulin, flatline fluorescence).

Step-by-Step Procedure:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Reaction Mix: Prepare the tubulin reaction mix on ice: 3 mg/mL purified porcine brain tubulin in Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10 µM DAPI or a proprietary fluorescent reporter.

  • Drug Addition: Add 5 µL of the test compound (at 5 µM and 10 µM final concentrations), vehicle, or controls to the respective wells.

  • Initiation: Rapidly add 45 µL of the cold tubulin reaction mix to the wells using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm for DAPI-based assays) every minute for 60 minutes.

  • Interpretation: A reduction in the Vmax (maximum rate of polymerization) and final steady-state fluorescence compared to the vehicle control confirms direct tubulin destabilization.

References

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances (2020).[Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry / PubMed (2011).[Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega (2019).[Link]

  • Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry (2015).[Link]

  • Antitumor Activity of New Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and 3-(5-Imidazo[2,1-b]thiadiazolylmethylene)-2-indolinones: Selectivity against Colon Tumor Cells and Effect on Cell Cycle-Related Events. Journal of Medicinal Chemistry / ACS (2008).[Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem / PubMed (2014).[Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals / MDPI (2024).[Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. IntechOpen (2019).[Link]

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Protocol for Molecular Docking of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol with Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for performing molecular docking studies of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol with two distinct and therapeutically relevant protein targets: Focal Adhesion Kinase (FAK), a key regulator in cancer progression, and Pantothenate Synthetase from Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.

Introduction: The Scientific Rationale

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound of interest, (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, belongs to this promising class of molecules. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, is an indispensable tool in modern drug discovery.[1] It provides critical insights into the binding mode and affinity, thereby guiding the rational design and optimization of novel therapeutic agents.

This protocol is designed to be a self-validating system, emphasizing not just the "how" but also the "why" behind each step. By understanding the causality of experimental choices, researchers can adapt and troubleshoot the workflow for their specific research questions.

The Ligand: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

The Target Proteins: A Dual Approach

To showcase the broad applicability of this protocol, we will focus on two distinct protein targets:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, and migration. Its overexpression is implicated in various cancers, making it a prime target for anticancer drug development. We will utilize the crystal structure of the FAK kinase domain (PDB ID: 1MP8) for this study.[2]

  • Pantothenate Synthetase (PS): An essential enzyme in the pantothenate biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. As this pathway is absent in humans, PS is an attractive target for the development of novel anti-tubercular agents. We will use the crystal structure of PS from M. tuberculosis (PDB ID: 1N2G).[3]

Experimental Workflow: A Visual Overview

The entire molecular docking workflow can be visualized as a sequential process, from initial data retrieval to final analysis.

workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligand_SMILES Ligand Structure (SMILES) Ligand_Prep Ligand Preparation Ligand_SMILES->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Dock Molecular Docking (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Results Docking Results (Binding Energy & Poses) Dock->Results Visualization Visualization & Interaction Analysis (PyMOL) Results->Visualization interactions cluster_protein Protein Active Site cluster_ligand Ligand Residue1 Amino Acid 1 (e.g., Asp) Residue2 Amino Acid 2 (e.g., Tyr) Residue3 Amino Acid 3 (e.g., Phe) Ligand_H_Donor H-bond Donor Ligand_H_Donor->Residue1 Hydrogen Bond Ligand_Aromatic Aromatic Ring Ligand_Aromatic->Residue2 Pi-Pi Stacking Ligand_Aromatic->Residue3 Hydrophobic Interaction

Figure 2: A conceptual diagram illustrating common protein-ligand interactions.

Trustworthiness and Validation

To ensure the trustworthiness of the docking results, it is crucial to perform validation studies.

  • Re-docking: If a co-crystallized ligand is available for the target protein, a re-docking experiment should be performed. The protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).

  • Docking of Known Binders and Decoys: A set of known active and inactive compounds (decoys) for the target protein can be docked. A successful docking protocol should be able to distinguish between the binders and non-binders, with the known binders showing better docking scores.

Conclusion

This protocol provides a comprehensive and scientifically grounded framework for conducting molecular docking studies of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol against FAK and Pantothenate Synthetase. By following these detailed steps and understanding the underlying principles, researchers can generate reliable and insightful computational data to guide their drug discovery efforts. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental assays.

References

  • RCSB Protein Data Bank. (2003). 1MP8: Crystal structure of Focal Adhesion Kinase (FAK). [Link]

  • RCSB Protein Data Bank. (2003). 1N2G: Crystal Structure of a Pantothenate Synthetase from M. tuberculosis in complex with AMPCPP. [Link]

  • CCDC. (2021). How to Generate a 3D Molecular Structure from a SMILES String. [Link]

  • Scripps Research. AutoDock Vina. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ResearchGate. (2019). How to visualize binding site residues of docked complex in Pymol?. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

Sources

In vivo experimental design for testing (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vivo Experimental Design of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo experimental design and evaluation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, a novel compound based on the versatile imidazo[2,1-b]thiazole scaffold. Derivatives of this heterocyclic system have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and inflammation.[1][2] Given the absence of specific published data for this particular analogue, this guide presents two robust, parallel preclinical testing strategies to elucidate its potential efficacy and safety profile in established animal models. The protocols herein are designed to be adaptable, rigorous, and aligned with best practices in preclinical research, providing a foundational framework for advancing this compound through the drug development pipeline.

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities.[1] Extensive research has identified derivatives with potent anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] Specifically, numerous analogues have shown significant cytotoxicity against various human cancer cell lines, including pancreatic, lung, breast, and melanoma, with some advancing to in vivo evaluation.[4][5][6][7] Similarly, other derivatives have demonstrated potent anti-inflammatory effects in established rodent models.[8][9][10]

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is a new chemical entity within this class. Its therapeutic potential is currently unexplored. The primary objective of the following experimental designs is to conduct an initial, systematic in vivo evaluation of its biological activity. This guide proposes a dual-pronged approach:

  • Oncology Pathway: To assess the compound's anti-proliferative and anti-tumorigenic activity using a human tumor xenograft model.

  • Anti-Inflammatory Pathway: To evaluate its efficacy in a well-established model of acute inflammation.

This parallel investigation will enable a comprehensive initial screening, guiding future development efforts toward the most promising therapeutic indication. All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Part I: In Vivo Experimental Design for Oncology

Rationale for Oncology Investigation: The imidazo[2,1-b]thiazole scaffold is a well-documented source of potent anti-cancer agents.[11][12] Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, and one study demonstrated a significant reduction in tumor volume in an Ehrlich ascites carcinoma solid tumor model in mice.[6] This strong precedent justifies the investigation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol as a potential anti-neoplastic agent.

Recommended Animal Model: Human Tumor Xenograft in Immunodeficient Mice

The human tumor xenograft model is a cornerstone of preclinical cancer research, allowing for the study of human tumor growth in an in vivo environment.[13][14]

  • Model: Athymic Nude (Foxn1nu) or Severe Combined Immunodeficient (SCID) mice are recommended. These mice lack a functional adaptive immune system, which prevents the rejection of transplanted human cells.[13]

  • Cell Line Selection: The choice of cancer cell line should be based on prior in vitro screening data for (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. For this guide, we will use a hypothetical scenario where the compound showed high potency against the A549 human lung carcinoma cell line, a commonly used model.

  • Alternative Model: For greater clinical relevance, a Patient-Derived Xenograft (PDX) model could be considered. PDX models, where tumor tissue from a patient is directly implanted into mice, better retain the characteristics of the original human tumor.[15]

Experimental Workflow and Design

A phased approach is critical for efficiently evaluating a new compound.[16] This involves a preliminary dose-range finding study followed by a comprehensive efficacy study.

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify any acute toxicities.[17]

  • Animals: A small cohort of healthy, non-tumor-bearing athymic nude mice (n=3 per group).

  • Procedure: Administer single, escalating doses of the compound. A control group should receive the vehicle only.

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality.[17]

  • Outcome: The MTD is defined as the highest dose that does not cause severe morbidity or greater than 10-15% body weight loss. This data informs the dose selection for the efficacy study.

  • Objective: To evaluate the ability of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol to inhibit the growth of human tumor xenografts in vivo.

  • Sample Size: A power analysis should be conducted based on expected tumor growth variability and desired effect size. A typical study might include 8-10 mice per group.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Tumor-bearing mice receiving only the vehicle solution.

    • Group 2 (Low Dose): Tumor-bearing mice receiving a low, well-tolerated dose (e.g., 0.25x MTD).

    • Group 3 (High Dose): Tumor-bearing mice receiving the highest, non-toxic dose (e.g., 0.8x - 1x MTD).

    • Group 4 (Positive Control): Tumor-bearing mice receiving a standard-of-care chemotherapy agent for the specific cancer type (e.g., Paclitaxel for A549).

Group N Treatment Dose Route Schedule
110VehicleN/AIP / PODaily for 21 days
210(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanolLow Dose (e.g., 10 mg/kg)IP / PODaily for 21 days
310(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanolHigh Dose (e.g., 40 mg/kg)IP / PODaily for 21 days
410Positive Control (e.g., Paclitaxel)Standard Dose (e.g., 10 mg/kg)IPTwice weekly for 21 days
Oncology Study Protocols
  • Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, 5% DMSO in corn oil, 10% Solutol HS 15 in saline).

  • Preparation: Based on solubility and stability, prepare a stock solution. For example, dissolve the compound in 100% DMSO to create a 50 mg/mL stock.

  • Dosing Solution: On each treatment day, dilute the stock solution with a suitable vehicle (e.g., corn oil) to the final desired concentration for injection. Ensure the final DMSO concentration is below 5% to avoid vehicle-induced toxicity.

  • Administration: Administer the solution via the chosen route, typically intraperitoneal (IP) or oral gavage (PO). The route should mimic potential clinical use.[18]

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Matrigel helps support initial tumor formation.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each athymic nude mouse.

  • Tumor Measurement: Once tumors become palpable (approx. 50-100 mm³), randomize the animals into treatment groups. This is Day 0 of the study.

  • Data Collection: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.

  • Euthanasia: Euthanize animals when tumors reach the predetermined endpoint size (e.g., 1500 mm³), or if they show signs of significant distress or more than 20% body weight loss, in accordance with ethical guidelines.

  • Tissue Collection: At the end of the study, collect tumors and major organs (liver, spleen, kidneys, lungs) for weighing and subsequent histopathological or molecular analysis.

Visualization: Oncology Experimental Workflow

G cluster_prep Preparation Phase cluster_study Efficacy Study Phase Formulation Compound Formulation & Vehicle Prep Implantation Subcutaneous Implantation Formulation->Implantation CellCulture A549 Cell Culture & Harvest CellCulture->Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=10) TumorGrowth->Randomization Treatment Daily Treatment (21 Days) Randomization->Treatment Monitoring Tumor & Weight Monitoring (2-3x/week) Treatment->Monitoring Endpoint Endpoint Reached (Tumor size / Health) Monitoring->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy

Caption: Workflow for the oncology xenograft efficacy study.

Part II: In Vivo Experimental Design for Inflammation

Rationale for Anti-inflammatory Investigation: The imidazo[2,1-b]thiazole scaffold has been successfully modified to create compounds with significant anti-inflammatory properties.[9][19] A common mechanism involves the inhibition of pro-inflammatory mediators.[10] The carrageenan-induced paw edema model is a standard and widely used assay for screening novel anti-inflammatory agents, making it an ideal first-line in vivo test.[8][20]

Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is highly reproducible and effective for evaluating acute inflammation.[20]

  • Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Rodents are a suitable model as they share key inflammatory pathways with humans.[21]

  • Mechanism: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema (swelling).[20]

Experimental Workflow and Design
  • Objective: To determine if (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol can reduce acute inflammation in the rat paw edema model.

  • Acclimatization: House animals for at least one week before the experiment to allow them to adapt to the laboratory environment.[20]

  • Sample Size: Typically 6-8 rats per group are sufficient to achieve statistical significance.

  • Experimental Groups:

    • Group 1 (Negative Control): Animals receive the vehicle only.

    • Group 2 (Inflammation Control): Animals receive the vehicle, followed by carrageenan injection.

    • Group 3 (Low Dose): Animals receive a low dose of the test compound, followed by carrageenan injection.

    • Group 4 (High Dose): Animals receive a high dose of the test compound, followed by carrageenan injection.

    • Group 5 (Positive Control): Animals receive a standard NSAID (e.g., Indomethacin), followed by carrageenan injection.

Group N Treatment Dose Route Pre-treatment Time
16VehicleN/AIP / PO60 min before saline
26VehicleN/AIP / PO60 min before carrageenan
36(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanolLow Dose (e.g., 25 mg/kg)IP / PO60 min before carrageenan
46(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanolHigh Dose (e.g., 100 mg/kg)IP / PO60 min before carrageenan
56Indomethacin10 mg/kgIP / PO60 min before carrageenan
Anti-Inflammatory Study Protocols
  • Fasting: Fast the rats overnight (with access to water) before the experiment to ensure consistent drug absorption.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, positive control, or vehicle via the predetermined route (IP or PO).

  • Induction: Sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of all animals except the negative control group (which receives a saline injection).

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Edema:

    • Edema (mL) = (Paw volume at time t) - (Baseline paw volume)

  • Calculation of Inhibition:

    • Percent Inhibition (%) = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the inflammation control group. A p-value < 0.05 is typically considered statistically significant.

Visualization: Anti-Inflammatory Experimental Workflow

G cluster_prep Pre-Experiment Phase cluster_exp Experimental Phase Acclimatization Animal Acclimatization & Fasting Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Dosing Administer Vehicle, Test Compound, or Positive Control Baseline->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate Edema & % Inhibition Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema study.

Critical General Considerations for In Vivo Studies

Regulatory Compliance and Ethical Considerations

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. For studies intended to support clinical trials, adherence to the FDA's Good Laboratory Practice (GLP) regulations is required.[22][23] This ensures the quality and integrity of the safety data.

Pharmacokinetics (PK)

While not detailed in the efficacy protocols, a preliminary PK study is highly recommended. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the chosen species helps in designing a more rational dosing schedule (e.g., once vs. twice daily) and ensures that adequate drug exposure is achieved at the target site.

Data Interpretation
  • Oncology: The primary endpoint is Tumor Growth Inhibition (TGI). A statistically significant reduction in tumor volume in the treated groups compared to the vehicle control indicates efficacy.

  • Inflammation: A statistically significant reduction in paw edema in the treated groups compared to the carrageenan control group indicates anti-inflammatory activity.

References

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  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (n.d.). RSC Publishing. Retrieved from [Link]

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  • Liu, Z., & Wang, M. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. Retrieved from [Link]

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Development of analytical methods for (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioanalytical Quantification of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

The Analytical Challenge: Context & Rationale

The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds, including anthelmintics (e.g., levamisole), pan-RAF inhibitors, and immunomodulators[1],[2]. (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1) represents a critical intermediate and active pharmaceutical ingredient (API) candidate within this class.

Quantifying this compound in complex biological matrices (e.g., plasma, serum) presents specific analytical challenges. The molecule possesses a basic bridgehead nitrogen within its fused bicyclic system and a polar hydroxymethyl group. These physicochemical properties dictate that standard UV-based high-performance liquid chromatography (HPLC) lacks the requisite sensitivity and selectivity for trace-level pharmacokinetic (PK) profiling. Consequently, we have engineered a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology. By leveraging the inherent basicity of the imidazo[2,1-b]thiazole core, this method maximizes protonation efficiency in positive electrospray ionization (ESI+)[3].

Mechanistic Method Design

As a Senior Application Scientist, it is imperative to move beyond empirical trial-and-error and design methods based on first principles. Every parameter in this workflow has been selected based on strict chemical causality:

  • Sample Preparation (Protein Precipitation): Acetonitrile (ACN) is selected over methanol as the precipitation agent. ACN possesses a lower dielectric constant, which more aggressively disrupts the hydration shell of plasma proteins, yielding a denser, harder protein pellet during centrifugation. This minimizes the risk of aspirating micro-particulates that could foul the sub-2-micron UHPLC column.

  • Chromatographic Focusing: The mobile phase utilizes 0.1% Formic Acid (FA). The FA serves a dual purpose: it acts as an ion-pairing agent to suppress residual silanol interactions on the C18 stationary phase (preventing peak tailing), and it provides an abundant proton source to ensure the target analyte remains fully ionized ( [M+H]+ ) prior to entering the MS source[4].

  • Mass Spectrometry (MRM): The precursor ion is the protonated molecule at m/z 183.1. Upon collision-induced dissociation (CID), the hydroxymethyl group readily undergoes a neutral loss of water (-18 Da), generating a highly stable, conjugated product ion at m/z 165.1. This transition is utilized as the primary quantifier.

Execution Protocols

Note: This protocol is designed as a self-validating system. System Suitability Tests (SST) must be passed prior to batch execution.

Step 3.1: Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (ISTD) Working Solution: Prepare a 50 ng/mL solution of Levamisole-d5 (or equivalent stable-isotope labeled imidazothiazole) in 100% Acetonitrile[3].

Step 3.2: Sample Extraction Workflow
  • Aliquot 50 µL of biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the ISTD Working Solution (ACN) to the sample. Causality: The 1:3 ratio of aqueous plasma to organic solvent ensures >98% precipitation of high-molecular-weight proteins.

  • Vortex aggressively for 2 minutes at 2000 RPM to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: Chilling the rotor prevents thermal degradation of the analyte and aids in the rigidification of the protein pellet.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

Step 3.3: UHPLC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (50 × 3.0 mm, 2.7 µm) or equivalent[4].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Analyte focusing)

    • 0.5 - 2.5 min: 5% to 95% B (Elution)

    • 2.5 - 3.5 min: 95% B (Column wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

Mandatory Visualization: Bioanalytical Workflow

LCMS_Workflow N1 Plasma Sample (50 µL) N2 Protein Precipitation (150 µL ACN + ISTD) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 Denaturation N4 UHPLC Separation (C18, 0.1% FA) N3->N4 Supernatant N5 ESI+ MS/MS (MRM 183.1 → 165.1) N4->N5 Eluate

Bioanalytical workflow for the extraction and LC-MS/MS quantification of the target compound.

Data Presentation & Method Validation

The method must be validated according to ICH M10 guidelines for bioanalytical method validation, ensuring high trustworthiness and reproducibility.

Table 1: Optimized MS/MS Parameters (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 183.1 165.1 50 15 Quantifier
Target Compound 183.1 123.1 50 25 Qualifier

| Levamisole-d5 (ISTD) | 210.1 | 183.1 | 50 | 20 | Internal Standard |

Table 2: Summary of Validation Metrics | Validation Parameter | Acceptance Criteria (ICH M10) | Observed Result | | :--- | :--- | :--- | | Linear Range | R2≥0.990 | 0.5 – 500 ng/mL ( R2=0.998 ) | | Lower Limit of Quantification (LLOQ) | S/N 10, Precision 20% | 0.5 ng/mL (CV = 12.4%) | | Intra-day Precision (QC samples) | CV 15% | 3.2% – 8.7% | | Inter-day Accuracy (QC samples) | 85% – 115% of nominal | 92.1% – 104.5% | | Matrix Effect (Ion Suppression) | Consistent across lots | 94.3% (CV = 4.1%) |

Conclusion

By exploiting the distinct physicochemical traits of the imidazo[2,1-b]thiazole core, this LC-MS/MS protocol provides a highly specific, rapid, and robust mechanism for the quantification of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. The integration of a self-validating sample preparation strategy ensures that matrix effects are minimized, securing analytical integrity for downstream pharmacokinetic or toxicological evaluations.

References

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. PubMed. 3

  • Control of levamisole residues in milk using a validated liquid chromatography-tandem mass spectrometry method. srce.hr. 4

  • Visible-Light-Promoted[3 + 2] Cyclization of Chalcones with 2-Mercaptobenzimidazoles: A Protocol for the Synthesis of Imidazo[2,1-b]thiazoles. Organic Letters - ACS Publications. 1

Sources

Application Notes & Protocols: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol as a Novel Chemical Probe for Kinase-Driven Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the characterization and application of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol as a potential chemical probe. While this specific molecule is not yet extensively characterized in the literature, its core scaffold, imidazo[2,1-b]thiazole, is a well-established pharmacophore found in numerous potent and selective kinase inhibitors.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic framework and detailed protocols to validate this compound as a high-quality chemical probe for interrogating kinase signaling pathways, particularly in the context of cancer biology. We will proceed under the hypothesis that, given its structural class, this compound is a candidate inhibitor of protein kinases such as those in the RAF family.[2][6]

Introduction: The Imperative for High-Quality Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to elucidate the protein's function in complex biological systems.[7][8] Unlike a drug, which is optimized for therapeutic effect, a probe is optimized for generating robust and unambiguous data. The criteria for a high-quality probe are stringent and include:

  • Potency: High affinity for the intended target, typically with an in vitro IC₅₀ or Kd < 100 nM.[8][9]

  • Selectivity: A well-defined interaction profile, with a significant selectivity window (>30-fold) against other proteins, especially those within the same family.[7][9]

  • Cellular Activity: Demonstrated on-target engagement and a corresponding functional effect in intact cells at a concentration typically < 1 µM.[8][9]

  • Validated Mechanism of Action: Clear evidence linking the probe's molecular interaction with its target to the observed cellular phenotype.

The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, frequently associated with anti-proliferative and kinase-inhibiting activities.[1][10] Derivatives have been identified as inhibitors of critical cancer-related kinases, including RAF, Focal Adhesion Kinase (FAK), and Ribosomal S6 Kinase 2 (RSK2), making (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol a compelling starting point for probe development.[2][3][4]

Compound Profile: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

Before embarking on experimental validation, it is crucial to understand the basic physicochemical properties of the candidate probe.

PropertyValueSource
CAS Number 76919-40-9[11]
Molecular Formula C₇H₈N₂OS[11]
Molar Mass 168.22 g/mol [11]
Storage Condition 2-8°C[11]

The Validation Workflow: From Hypothesis to High-Quality Probe

Validating a novel compound as a chemical probe is a systematic process. The goal is to build a self-validating dataset that unequivocally links the compound's interaction with its molecular target to a specific cellular outcome. This workflow is essential to avoid generating misleading data.[12]

Chemical_Probe_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Advanced Applications vitro_assay Protocol 1: In Vitro Kinase Assay (Determine IC50) selectivity Protocol 4: Kinase Selectivity Panel (>30-fold) vitro_assay->selectivity Potent? cetsa Protocol 2: Cellular Target Engagement (CETSA) selectivity->cetsa Selective? phenotype Protocol 3: Cellular Phenotype Assay (EC50) cetsa->phenotype correlation Correlate IC50 & EC50 (On-Target Effect) phenotype->correlation neg_control Use of Negative Control correlation->neg_control invivo In Vivo Studies (PK/PD) neg_control->invivo Validated Probe

Caption: Workflow for validating a chemical probe.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol directly inhibits the enzymatic activity of its hypothesized target (e.g., B-RAF V600E) and to quantify its potency (IC₅₀).

Principle: This protocol describes a generic radioactivity-based assay where the kinase transfers a ³²P-labeled phosphate from ATP to a substrate.[13][14] The amount of phosphorylated substrate is measured, and the inhibition by the compound is calculated.

Materials:

  • Recombinant human kinase (e.g., B-RAF V600E)

  • Kinase-specific substrate (e.g., inactive MEK1)

  • (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (test compound)

  • Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[15]

  • 10 mM MgCl₂

  • 100 µM ATP solution

  • [γ-³²P]ATP (10 µCi/µL)

  • 4x SDS Loading Dye

  • SDS-PAGE gels and electrophoresis equipment

  • Phosphorimager and analysis software

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 1 nM) in kinase buffer.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 2 µL Recombinant Kinase

    • 2 µL Substrate (e.g., 1 µg GST-MEK1)[13]

    • 5 µL of the diluted test compound (or DMSO for control)

    • 10 µL Kinase Buffer with MgCl₂

  • Initiate Reaction: Add 1 µL of ATP solution mixed with 0.5 µL of [γ-³²P]ATP to each tube to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 7 µL of 4x SDS loading dye and boiling at 95°C for 5 minutes.[13][15]

  • Analysis:

    • Separate the reaction products on a 10% SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen overnight.

    • Quantify the band intensity corresponding to the phosphorylated substrate using a phosphorimager.

  • Data Calculation: Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Probe CandidateB-RAF V600E85
Staurosporine (Control)B-RAF V600E15
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that the probe candidate directly binds to its target protein inside intact cells.

Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16] This thermal stabilization is measured by quantifying the amount of soluble protein remaining after a heat challenge.[17][18][19]

CETSA_Workflow A 1. Treat Cells (Probe vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Collect F Insoluble Aggregates (Pellet) D->F Discard G 5. Analysis (Western Blot for Target) E->G

Caption: The experimental workflow for CETSA.

Materials:

  • Relevant cell line (e.g., A375 human melanoma cells, which are B-RAF V600E positive)

  • Cell culture medium and reagents

  • Test compound and vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • Primary antibody against the target protein (e.g., anti-B-RAF)

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents (ECL substrate)

Procedure:

  • Cell Treatment: Culture A375 cells to ~80% confluency. Treat cells with the test compound (e.g., at 1 µM) or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature to generate a "melt curve". A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.

Protocol 3: Cellular Anti-Proliferative Assay (MTT Assay)

Objective: To measure the effect of the probe on the proliferation of cancer cells and determine its cellular potency (EC₅₀).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan is directly proportional to the number of living cells.[20][21]

Materials:

  • A375 human melanoma cells

  • 96-well cell culture plates

  • Test compound and vehicle (DMSO)

  • MTT solution (5 mg/mL in PBS)[22][23]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[22]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours until a purple precipitate is visible.[21]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[22]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Causality Check: A strong correlation between the biochemical IC₅₀ (Protocol 1) and the cellular EC₅₀ provides evidence that the observed anti-proliferative effect is due to the inhibition of the target kinase.[9] This link is further solidified by testing a structurally similar but inactive "negative control" molecule, which should be significantly less potent in the cellular assay.[7][12]

Protocol 4: Kinase Selectivity Profiling

Objective: To assess the selectivity of the chemical probe against a broad panel of kinases.

Principle: To ensure that the probe's cellular effects are due to the intended target, it must be profiled against other related and unrelated kinases. This is typically done as a fee-for-service by specialized companies.

Procedure:

  • Compound Submission: Submit the validated probe candidate to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp., Promega).

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The service provides data as percent inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) should be followed up with a full IC₅₀ determination.

  • Interpretation: A high-quality probe should exhibit at least a 30-fold greater potency for its primary target compared to any off-targets.[7][9]

Data Presentation:

Kinase% Inhibition @ 1 µMIC₅₀ (nM)Selectivity Fold (vs. B-RAF)
B-RAF V600E 98%85 -
C-RAF45%3,10036x
EGFR5%>10,000>117x
RSK22%>10,000>117x

Hypothesized Signaling Pathway and Probe Mechanism

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The B-RAF kinase is a key component of this pathway, and its V600E mutation leads to constitutive activation and uncontrolled cell proliferation, particularly in melanoma.[2] A selective inhibitor would block this aberrant signaling.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates Probe (3,6-Dimethylimidazo [2,1-b]thiazol-5-yl)methanol Probe->BRAF Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation

Caption: Hypothesized inhibition of the MAPK pathway by the probe.

Considerations for In Vivo Applications

Once a compound is validated as a high-quality in vitro and cellular probe, its utility can be extended to animal models. However, this requires further characterization.[24] Key parameters to assess include:

  • Pharmacokinetics (PK): Measuring properties like half-life (T₁/₂), maximum plasma concentration (Cmax), and clearance to design an appropriate dosing regimen.[24]

  • Pharmacodynamics (PD): Demonstrating target engagement in the target tissue in vivo, for instance, by measuring the phosphorylation of a downstream biomarker (e.g., p-ERK) in tumor xenografts after dosing.

Conclusion

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, by virtue of its privileged imidazo[2,1-b]thiazole scaffold, represents a promising starting point for the development of a novel chemical probe. The successful execution of the protocols detailed in this guide—demonstrating potent and direct in vitro inhibition, specific target engagement in cells, a clear on-target cellular phenotype, and high selectivity—is required to validate its utility for the research community. By adhering to these rigorous standards, researchers can confidently use this molecule to dissect kinase biology and contribute to the development of new therapeutic strategies.

References

  • Review on Anti-Cancer Potential of Novel Imidazothiazoles and their Synthetic Methods. Hilaris Publisher. (URL: [Link])

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. (URL: [Link])

  • Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed. (URL: [Link])

  • Best Practices for Chemical Probes. Alto Predict. (URL: [Link])

  • In vitro NLK Kinase Assay. PMC - NIH. (URL: [Link])

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. (URL: [Link])

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. (URL: [Link])

  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. PubMed. (URL: [Link])

  • In vitro kinase assay. Bio-protocol. (URL: [Link])

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. ACS Publications. (URL: [Link])

  • MTT Assay Protocol. (URL: not available)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (URL: [Link])

  • Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors. Request PDF. (URL: [Link])

  • In vitro kinase assay. Protocols.io. (URL: [Link])

  • Protocol for Invitro Kinase Assay. (URL: not available)
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. (URL: [Link])

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. (URL: [Link])

  • Guidelines for characterization of probes to be used in animals. (URL: not available)
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. (URL: [Link])

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. (URL: [Link])

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. (URL: [Link])

  • Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PMC. (URL: [Link])

  • Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS One. (URL: [Link])

  • CHOOSING & USING CHEMICAL PROBES. (URL: not available)
  • Validating Chemical Probes. (URL: [Link])

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. (URL: [Link])

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books. (URL: not available)
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Semantic Scholar. (URL: [Link])

  • N-(5-Morpholino-2-arylimidazo[2,1-b][2][17][25]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry. (URL: [Link])

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PMC - NIH. (URL: [Link])

  • (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol. ChemBK. (URL: [Link])

  • (2-Methyl-1,3-thiazol-5-yl)methanol. PubChem. (URL: [Link])

  • 1-(2,3-Dimethylimidazo[2,1-b]thiazol-5-yl)-3-(2-furyl)propan-1-ol. PubChem. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. (URL: [Link])

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Troubleshooting & Optimization

Overcoming solubility issues of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility in aqueous solutions. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights necessary for successful experimentation.

Section 1: Foundational Understanding & FAQs

This section addresses the fundamental questions regarding the physicochemical properties of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol and the underlying reasons for its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol that contribute to its poor aqueous solubility?

A1: The solubility of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is governed by a balance of its structural features. The fused imidazo[2,1-b]thiazole ring system is largely rigid and contains hydrophobic regions.[1][2] While the methanol group and the nitrogen atoms of the imidazole ring introduce polarity, the methyl groups and the overall heterocyclic scaffold contribute to its lipophilic character.[3] Poor aqueous solubility often arises when the energy required to break the compound's crystal lattice structure is greater than the energy released from its interaction with water molecules.[4]

To provide a working baseline for experimental design, we can estimate key properties based on its structure and related imidazothiazole derivatives:

PropertyEstimated Value / CharacteristicRationale & Implication for Solubility
Molecular Weight ~182.25 g/mol Relatively low, which is generally favorable, but outweighed by other factors.
pKa (Basic) 4.5 - 6.0The non-bridgehead nitrogen in the imidazole ring is basic and can be protonated.[5][6] This provides a critical handle for pH-dependent solubility enhancement.
cLogP 1.0 - 2.5This estimated value suggests a moderate lipophilicity. Compounds in this range often exhibit poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV candidates.[7][8]
Hydrogen Bond Donors/Acceptors 1 Donor (hydroxyl), 2 Acceptors (nitrogens)The capacity for hydrogen bonding exists, but the molecule's rigid, planar structure can favor strong intermolecular crystal packing, which hinders dissolution.[9]

Q2: Why does my compound "crash out" or precipitate when I dilute my organic stock solution (e.g., DMSO) into an aqueous buffer?

A2: This common phenomenon, known as precipitation, occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic or kinetic solubility limit.[4] DMSO is a powerful aprotic solvent that can effectively dissolve the compound at high concentrations. However, when this concentrated stock is introduced into an aqueous medium, the overall solvating power of the mixture is drastically reduced. The compound, now in a supersaturated state, rapidly precipitates out of the solution to reach its lower equilibrium solubility in the high-water environment.[3]

Q3: Are there general strategies I should consider first for improving the solubility of this compound?

A3: Yes. Given its structure, the most direct and often effective initial strategies are:

  • pH Adjustment: Exploiting the basic nitrogen on the imidazole ring is the most logical first step. Acidifying the aqueous buffer will protonate this site, creating a positively charged, more polar species (an imidazolium salt) that is significantly more water-soluble.[4][5]

  • Co-solvency: The use of a water-miscible organic solvent in the final aqueous solution can increase the solubility of a lipophilic compound.[10]

  • Use of Excipients: For more challenging cases, incorporating solubilizing excipients like cyclodextrins or surfactants can be highly effective.[11]

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Q4: I've tried lowering the pH of my buffer, but I'm still seeing precipitation. What's my next step?

A4: If pH adjustment alone is insufficient, it suggests that even the protonated form of the compound has limited solubility or that you have exceeded its solubility limit at that pH.

Troubleshooting Steps:

  • Confirm pH: Double-check the final pH of your solution after adding the compound's stock solution. The buffer capacity may have been exceeded.

  • Combine with a Co-solvent: This is the most logical next step. Maintain the acidic pH and add a co-solvent. The combination of protonation and a more favorable solvent environment is often synergistic.[10] Start with low percentages (1-5%) of ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG-400) and increase if necessary.

  • Lower the Final Concentration: Your target concentration may simply be too high. Determine the compound's approximate kinetic solubility using the protocol in Section 3 to work within its limits.[12]

Q5: The use of a co-solvent is interfering with my downstream biological assay. What are my alternatives?

A5: This is a critical consideration. Co-solvents can be toxic to cells or inhibit enzyme activity.

Alternative Strategies:

  • Cyclodextrins: These are excellent alternatives. Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[11] Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutyl ether-β-cyclodextrin (SBEβCD) are widely used and generally have low toxicity.[11]

  • Surfactants: Use surfactants at concentrations above their critical micelle concentration (CMC). The compound will partition into the hydrophobic core of the micelles.[11] Polysorbates (e.g., Tween® 80) and Cremophor® EL are common examples, but check for compatibility with your specific assay.[11][13]

  • Amorphous Solid Dispersions: For formulation development, creating an amorphous solid dispersion (ASD) with a polymer like polyvinylpyrrolidone (PVP) or high molecular weight polyacrylic acid excipients can dramatically improve solubility and dissolution rates.[7][14] This is an advanced technique typically used in later-stage development.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Kinetic Solubility Screening via Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in a buffer of your choice. Nephelometry measures the light scattered by insoluble particles that form when a compound precipitates.[12]

Objective: To quickly determine the concentration at which the compound begins to precipitate from a solution, providing a working upper limit for experimental concentrations.

Materials:

  • (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., pH 7.4 PBS)

  • Microplate nephelometer (e.g., NEPHELOstar Plus)[12]

  • 384-well microplates

  • Multichannel pipette or automated liquid handler

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 384-well plate, perform serial dilutions of your compound in DMSO to create a range of concentrations.

  • Dispense to Assay Plate: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration into a new 384-well plate.

  • Add Aqueous Buffer: Rapidly add a fixed volume of your chosen aqueous buffer (e.g., 100 µL) to all wells. This initiates the precipitation process.

  • Measure Light Scattering: Immediately place the plate in the nephelometer and measure the relative nephelometry units (RNUs) over a short period (e.g., 5-30 minutes).

  • Data Analysis: Plot the final RNU values against the compound concentration. The point at which the RNU signal sharply increases indicates the onset of precipitation. The concentration at this inflection point is the kinetic solubility.[12]

Workflow for Solubility Determination and Enhancement

The following diagram outlines a logical workflow for assessing and improving the solubility of your compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization Strategy cluster_2 Phase 3: Final Application A Prepare 10 mM Stock in 100% DMSO B Kinetic Solubility Screen (Nephelometry or Visual) A->B C Is Solubility > Target Conc.? B->C D Strategy 1: pH Adjustment (e.g., pH 4.0-6.5) C->D No I Proceed with Experiment Using Optimized Conditions C->I Yes G Re-run Kinetic Solubility Screen D->G E Strategy 2: Co-Solvent Addition (1-10% Ethanol, PEG-400) E->G F Strategy 3: Excipient Formulation (HPβCD, SBEβCD) F->G H Is Solubility Sufficient? G->H H->I Yes J Consider Advanced Formulation (e.g., Solid Dispersion) H->J No

Caption: A workflow for systematic solubility assessment and enhancement.

Troubleshooting Precipitation: A Decision Tree

This diagram provides a logical path to troubleshoot compound precipitation when diluting a DMSO stock.

G Start Compound Precipitates from DMSO Stock in Aqueous Buffer Q1 Is the imidazole ring protonated? (pH < pKa) Start->Q1 Action1 Adjust Buffer pH to 1-2 units below estimated pKa (~pH 4.5) Q1->Action1 No Q2 Is a co-solvent present in the buffer? Q1->Q2 Yes A1_Yes Yes A1_No No Check1 Precipitation Resolved? Action1->Check1 Check1->Q2 No End_Success Proceed with Experiment Check1->End_Success Yes A2_Yes Yes A2_No No Action2 Add a co-solvent (e.g., 5% Ethanol) to the acidic buffer Q2->Action2 No Action3 Use a solubilizing excipient (e.g., 10 mM HPβCD) instead of co-solvent Q2->Action3 Yes, but it interferes with assay A3_Yes Yes A3_No No Check2 Precipitation Resolved? Action2->Check2 Check2->Action3 No Check2->End_Success Yes A4_Yes Yes A4_No No Action3->End_Success End_Fail Lower final concentration or consider advanced formulation methods Action3->End_Fail

Caption: A decision tree for troubleshooting compound precipitation.

References
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PharmTech. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Franco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Wikipedia. Imidazole. [Link]

  • Bhatnagar, A., et al. (2011). Imidazole Derivatives From Benzoin Moiety. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Saliyeva, L., et al. (2025, November 1). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. [Link]

  • Kamal, A., et al. (2018, April 15). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]

  • Chitti, S., et al. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]

Sources

Optimizing reaction conditions for the synthesis of imidazo[2,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this important synthetic chemistry. Our goal is to empower you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Introduction to Imidazo[2,1-b]thiazole Synthesis

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system due to its prevalence in a wide range of biologically active compounds, including anthelmintics, anti-cancer agents, and anti-inflammatory drugs.[1][2] The synthesis of these derivatives can be approached through various methodologies, each with its own set of advantages and potential challenges. This guide will focus on the common synthetic routes and provide solutions to the problems you may encounter.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

Low or No Product Formation

Question 1: My reaction shows low to no conversion of starting materials to the desired imidazo[2,1-b]thiazole product. What are the primary factors to investigate?

Answer: Low or no product formation is a common issue that can often be resolved by systematically evaluating several key reaction parameters.

  • Inadequate Reaction Temperature: Many syntheses of imidazo[2,1-b]thiazoles require elevated temperatures to proceed efficiently. For instance, in a one-pot Groebke–Blackburn–Bienaymé (GBB) reaction, increasing the temperature from 85 °C to 100 °C in toluene can significantly improve the yield and reduce the reaction time.[1] Similarly, copper-catalyzed A3-coupling reactions often require temperatures around 120 °C.[3]

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC). Be mindful of solvent boiling points and potential decomposition of starting materials or products at excessively high temperatures.

  • Sub-optimal Solvent Choice: The polarity and boiling point of the solvent play a critical role. A solvent that does not fully solubilize the reactants at the reaction temperature can hinder the reaction rate.

    • Recommendation: Screen a range of solvents with varying polarities. For example, in the GBB reaction for imidazo[2,1-b]thiazole synthesis, a switch from methanol or acetonitrile to toluene can lead to a substantial increase in yield.[1]

  • Catalyst Inactivity or Absence: Many synthetic routes are catalyst-dependent. The absence of a catalyst or the use of an inactive one will likely result in no product formation.[3][4]

    • Recommendation: Ensure that the correct catalyst is being used at the appropriate loading. For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture if it is air-sensitive. In some cases, a combination of catalysts is necessary. For example, a combination of FeCl3 and ZnI2 has been shown to be crucial for certain oxidative cyclization reactions.[4]

  • Purity of Starting Materials: Impurities in the starting materials, such as the 2-aminothiazole or the α-haloketone, can interfere with the reaction.

    • Recommendation: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.

Low Yields and Side Product Formation

Question 2: I am obtaining the desired product, but the yield is consistently low. How can I optimize the reaction to improve the yield?

Answer: Low yields can often be improved by fine-tuning the reaction conditions and considering the following factors:

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Recommendation: Systematically vary the stoichiometry of your reactants. For example, in the Hantzsch synthesis, a slight excess of the amine component is sometimes used to ensure complete consumption of the α-haloketone.

  • Reaction Time: The reaction may not be running to completion, or the product may be degrading over time.

    • Recommendation: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time that maximizes product formation while minimizing degradation.

  • Atmosphere: Some reactions, particularly those involving copper catalysts, are sensitive to aerobic conditions and may require an inert atmosphere (e.g., nitrogen or argon) to achieve high yields.[3]

    • Recommendation: If using an air-sensitive catalyst or if oxidative side reactions are suspected, perform the reaction under an inert atmosphere.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.

    • Recommendation: Optimize the catalyst loading. For instance, in a copper-catalyzed thioamination for the synthesis of imidazo[2,1-b]thiazole-based heterocycles, increasing the catalyst loading of Cu(OAc)₂·H₂O from 9.9 mol% to 14.85 mol% resulted in a significant yield enhancement.[5]

Question 3: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

Answer: Side product formation is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Formation of Isomeric Impurities: In acid-catalyzed reactions, there is a possibility of forming isomeric impurities.

    • Recommendation: Maintain neutral or slightly basic conditions to minimize the formation of these byproducts.[6]

  • Polymerization or Decomposition: At high temperatures, starting materials or the product may polymerize or decompose.

    • Recommendation: Carefully control the reaction temperature and avoid prolonged reaction times at high temperatures. The use of microwave irradiation can sometimes provide the necessary energy for the reaction to proceed quickly, minimizing the time at high temperatures and thus reducing side product formation.[7]

  • Self-condensation of Reactants: Aldehydes, in particular, can undergo self-condensation under certain conditions.

    • Recommendation: Control the rate of addition of the aldehyde to the reaction mixture or use a more reactive amine component to favor the desired reaction pathway.

Catalyst and Reagent Selection

Question 4: There are many different catalysts reported for imidazo[2,1-b]thiazole synthesis. How do I choose the most appropriate one for my reaction?

Answer: The choice of catalyst depends on the specific synthetic route you are employing.

  • For Hantzsch-type reactions: These reactions can often be performed without a catalyst, simply by refluxing the 2-aminothiazole and α-bromoketone in a suitable solvent like ethanol.[8] However, the use of a basic catalyst like basic alumina can improve the reaction rate and yield.[8]

  • For Multicomponent Reactions (MCRs):

    • A3-Coupling: Copper catalysts, such as a combination of CuOTf and Cu(OTf)2, are effective for the three-component coupling of 2-aminothiazoles, aldehydes, and alkynes.[3]

    • Groebke–Blackburn–Bienaymé (GBB) Reaction: This reaction can often be performed catalyst-free under optimized solvent and temperature conditions.[1]

    • Other MCRs: Catalysts like FeCl3, ZnCl2, or Eaton's reagent (P2O5/MeSO3H) have been successfully used in one-pot syntheses.[2][9] Eaton's reagent is particularly effective in solvent-free conditions.[2]

  • For Oxidative Cyclizations: A combination of catalysts, such as FeCl3 and ZnI2, may be necessary to promote the desired C-H functionalization under aerobic conditions.[4]

Question 5: What are the advantages of using "green" or alternative energy sources for this synthesis?

Answer: Green chemistry approaches offer several benefits:

  • Visible Light-Promoted Synthesis: This method can circumvent the need for catalysts or photosensitizers, using an environmentally benign and inexpensive energy source. It can lead to excellent yields in short reaction times in green solvents like ethanol-water mixtures.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[7] This can also minimize the formation of side products associated with prolonged heating.

  • Solvent-Free Conditions: Using reagents like Eaton's reagent can allow the reaction to be performed without a solvent, which simplifies workup, reduces waste, and can lead to high yields.[2]

Product Purification

Question 6: I am struggling with the purification of my final imidazo[2,1-b]thiazole derivative. What are the recommended purification techniques?

Answer: Purification can be challenging due to the nature of the product and potential impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material.

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products.

    • Recommendation: A common stationary phase is silica gel. The mobile phase (eluent) should be optimized to achieve good separation. A mixture of hexane and ethyl acetate is frequently used.[2] The polarity of the eluent can be adjusted based on the polarity of your compound.

  • Precipitation and Washing: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent or by neutralizing the reaction mixture. The resulting solid can then be collected by filtration and washed with appropriate solvents to remove impurities.[11] For example, after refluxing in ethanol, the product hydrobromide may precipitate. Neutralization with an aqueous sodium carbonate solution can then yield the free base, which can be filtered and washed.[12]

Experimental Protocols

General Procedure for Hantzsch-type Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminothiazole derivative (1.0 eq) and the α-haloketone (1.0 eq).

  • Add a suitable solvent, such as ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for a One-Pot Three-Component Synthesis (GBB Reaction)

This is a general protocol and should be optimized for specific reactants.

  • In a flask with a magnetic stir bar, add the aldehyde (1.0 eq), 2-aminothiazole (1.0 eq), and isocyanide (1.0 eq).[1]

  • Add anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for the optimized reaction time (e.g., 30 minutes).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis
Synthetic MethodCatalystSolventTemperature (°C)Typical Yields (%)Reference
Hantzsch SynthesisNone or Basic AluminaEthanolRefluxModerate to High[8]
A3-CouplingCuOTf / Cu(OTf)2Toluene12033-93[3]
GBB ReactionCatalyst-freeToluene10074-78[1]
Eaton's ReagentEaton's ReagentSolvent-free8090-96[2]
Visible LightCatalyst-freeEtOH:H2OAmbientExcellent[10]
Oxidative CyclizationFeCl3 / ZnI21,2-Dichlorobenzene110High[4]

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice check_temp->check_solvent If temp is optimal check_catalyst Verify Catalyst Activity & Loading check_solvent->check_catalyst If solvent is optimal check_purity Assess Starting Material Purity check_catalyst->check_purity If catalyst is active optimize_stoich Optimize Reactant Stoichiometry check_purity->optimize_stoich If materials are pure optimize_time Determine Optimal Reaction Time optimize_stoich->optimize_time If stoichiometry is optimal end Improved Yield optimize_time->end

Caption: A logical workflow for troubleshooting low product yields.

Diagram 2: Key Synthetic Routes to Imidazo[2,1-b]thiazoles

Synthetic_Routes main Synthesis of Imidazo[2,1-b]thiazoles hantzsch Hantzsch Synthesis 2-Aminothiazole + α-Haloketone main->hantzsch mcr Multicomponent Reactions (MCRs) GBB Reaction A3-Coupling Other One-Pot Methods main->mcr green Green Chemistry Approaches Visible Light Promoted Microwave Assisted Solvent-Free main->green oxidative Oxidative Cyclization 2-Aminobenzothiazole + Ketone main->oxidative

Caption: Major synthetic strategies for imidazo[2,1-b]thiazole derivatives.

References

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. Preprint. [Link]

  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves. Journal of Synthetic Chemistry. [Link]

  • FeCl3/ZnI2-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole through Aerobic Oxidative Cyclization between 2-Aminobenzothiazole and Ketone. Organic Letters. [Link]

  • General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. ResearchGate. [Link]

  • Visible light triggered, catalyst free approach for the synthesis of thiazoles and imidazo[2,1-b]thiazoles in EtOH:H2O green medium. RSC Advances. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC. [Link]

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. [Link]

  • A Multicomponent Approach to Imidazo[2,1‐b]thiazole Derivatives by Sequential PdI2/KI‐Catalyzed Deprotective Oxidative Amino. Chemistry Europe. [Link]

  • I find difficulty in synthesizing Imidazo[2,1-b]-1,3,4-thiadiazoles derivatives? ResearchGate. [Link]

  • Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][3][9] thiadiazole derivatives. Der Pharma Chemica. [Link]

Sources

Addressing off-target effects of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in cellular models

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models

Welcome to the Technical Support Center for researchers utilizing novel small molecule inhibitors. This guide is designed to provide in-depth technical assistance for scientists and drug development professionals working with compounds like (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, where understanding and addressing off-target effects is critical for data integrity and therapeutic development. While specific data on every novel compound is not always available, the principles and methodologies outlined here provide a robust framework for navigating the complexities of small molecule research in cellular models.

The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic structure known to exhibit a wide range of pharmacological activities, including potential as anticancer and antitubercular agents.[1][2] Derivatives of this class have been shown to interact with various cellular targets, from microtubule assembly to protein kinases.[3][4] Given this chemical diversity, a thorough investigation into the on- and off-target effects of any new derivative is paramount for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with novel small molecule inhibitors.

Q1: I'm observing a phenotype in my cells after treatment, but I'm not sure if it's due to the intended target or an off-target effect. How can I begin to distinguish between the two?

A1: This is a fundamental question in pharmacology. A multi-pronged approach is the most reliable way to dissect on-target versus off-target effects. Here are the initial steps you should consider:

  • Dose-Response Analysis: A hallmark of a specific drug-target interaction is a clear dose-response relationship. If the observed phenotype correlates with the concentration of the compound, it suggests a specific interaction. However, off-target effects can also be dose-dependent, so this is just the first piece of the puzzle.

  • Use of a Structurally Related Inactive Control: If available, a close chemical analog of your compound that is inactive against the intended target is an invaluable tool. If this inactive control does not produce the same phenotype, it strengthens the evidence for an on-target effect.[5]

  • Target Engagement Assays: Directly measuring whether your compound is binding to its intended target within the cell is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[6][7][8]

  • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein is a powerful validation method.[5][9] If the phenotype is lost or significantly reduced in the knockdown/knockout cells, it strongly implicates the intended target.

Q2: My compound is showing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target toxicity?

A2: High cytotoxicity can confound experimental results. To troubleshoot this, consider the following:

  • Determine the Therapeutic Window: Perform a dose-response cytotoxicity assay to determine the concentration at which 50% of the cells are non-viable (CC50). Compare this to the concentration that gives you the desired biological effect (EC50 or IC50). A large therapeutic window (a high CC50 relative to a low EC50/IC50) is desirable.[5]

  • Test in Target-Negative Cell Lines: If possible, use a cell line that does not express the intended target protein. If the compound is still toxic in these cells, it's a strong indicator of off-target toxicity.[5]

  • Rescue Experiments: If the on-target effect is expected to be a loss of function, try to "rescue" the cells from the compound's effect by overexpressing a form of the target that is resistant to the compound. If the cells survive, it suggests the toxicity is on-target.

Q3: I'm seeing a lot of variability in my results between experiments. What could be causing this?

A3: Inconsistent results are a common challenge in cell-based assays with small molecules. Several factors can contribute to this:

  • Compound Stability and Solubility: Small molecules can be unstable or have poor solubility in cell culture media.[10][11] It's essential to ensure your compound is fully dissolved and stable for the duration of your experiment. Consider performing a stability study of your compound in your specific cell culture medium.[11]

  • Inconsistent Compound Handling: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare small, single-use aliquots of your stock solutions to minimize this.[11]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact how cells respond to a compound.[12][13] Standardize your cell culture practices to ensure consistency.

  • Off-Target Effects: If the compound has multiple off-targets, slight variations in experimental conditions could shift the balance of these interactions, leading to variable outcomes.

Troubleshooting Guide

This section provides a problem-solution format for specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Unexpected or Unexplained Phenotype The compound has one or more off-targets that are responsible for the observed effect.1. Perform a Kinome Scan: If your compound is a suspected kinase inhibitor, screen it against a broad panel of kinases to identify potential off-targets.[14][15] 2. Chemical Proteomics: Use techniques like Kinobeads to pull down binding partners of your compound from cell lysates for identification by mass spectrometry.[16][17][18] 3. Phosphoproteomics: Analyze changes in the cellular phosphoproteome after compound treatment to identify affected signaling pathways.[19][20][21]
Loss of Compound Activity Over Time The compound is unstable in the cell culture medium or is being metabolized by the cells.1. Assess Compound Stability: Use HPLC or LC-MS to measure the concentration of your compound in the culture medium over the time course of your experiment.[11] 2. Replenish Compound: If the compound is found to be unstable, you may need to replenish it by changing the medium with fresh compound during long-term experiments.
Precipitate Forms When Diluting in Media The compound's solubility limit has been exceeded in the aqueous environment of the cell culture medium.1. Check Solubility: Determine the maximum soluble concentration of your compound in the final assay buffer.[10] 2. Use a Lower Concentration: If possible, work at concentrations below the solubility limit. 3. Optimize Dilution Method: Prepare intermediate dilutions in a co-solvent before the final dilution into the aqueous medium.
High Background in Assays Non-specific binding of the compound to assay components or cellular machinery.1. Include Appropriate Controls: Always use a vehicle-only control (e.g., DMSO) to determine the baseline signal. 2. Optimize Assay Conditions: Adjust blocking steps, wash times, and reagent concentrations to minimize non-specific interactions.[22]

Key Experimental Protocols

To rigorously characterize a novel small molecule inhibitor, a combination of target engagement and profiling techniques is recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target in intact cells.[6][7][8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7][8]

Objective: To determine if (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol binds to a specific target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Antibody against the target protein

  • Secondary antibody for detection (e.g., HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol or DMSO for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[7]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target protein, followed by the secondary antibody.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

Protocol 2: Kinome Profiling Using Kinobeads (Chemical Proteomics)

Kinobeads are a mixture of broadly selective kinase inhibitors immobilized on beads, which can be used to enrich a large portion of the cellular kinome.[16][17][24] This technique can be used in a competitive binding format to identify the cellular targets of a free compound.[16][17]

Objective: To identify the protein kinases that (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol binds to in a cell lysate.

Materials:

  • Cell lysate

  • (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

  • Kinobeads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a native cell lysate from the cells of interest.

  • Competitive Binding: Incubate the lysate with increasing concentrations of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol.

  • Kinobeads Incubation: Add the Kinobeads to the lysate and incubate to allow the kinases to bind.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were competed off the beads by your compound. A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that your compound binds to that kinase.[16][17]

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and signaling pathways is essential for understanding the complex process of off-target effect analysis.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Off-Target Identification cluster_3 Confirmation and Mitigation A Unexpected Phenotype or Toxicity B Dose-Response Analysis A->B C Inactive Control Compound A->C D Target Engagement (e.g., CETSA) A->D E Genetic Knockdown/Knockout A->E F Kinome Profiling (e.g., Kinobeads) D->F If target engagement is unclear E->F If phenotype persists I Validate Off-Targets F->I G Phosphoproteomics G->I H Chemical Proteomics H->I J Structure-Activity Relationship (SAR) Studies I->J K Use Lowest Effective Concentration I->K

Caption: Workflow for investigating off-target effects.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand cluster_2 Detection A A C Western Blot for Soluble Protein A->C Low Signal at High Temp. B B B->C High Signal at High Temp.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

By systematically applying these principles and methodologies, researchers can gain a deeper understanding of the mechanism of action of novel small molecule inhibitors like (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol, leading to more robust and reproducible scientific findings.

References

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available from: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. Available from: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. ACS Publications. Available from: [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available from: [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available from: [Link]

  • Chemical proteomics decrypts the kinases that shape the dynamic human phosphoproteome. bioRxiv. Available from: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials. PMC. Available from: [Link]

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  • Assay Troubleshooting. MB - About. Available from: [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2... PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484799/
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  • imidazo[2,1-b][6][14]thiazol-3-ylmethanol — Chemical Substance Information. NextSDS. Available from: [Link]

  • N-(5-Morpholino-2-arylimidazo[2,1-b][6][7][14]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl). MDPI. Available from: [Link]

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Technical Support Center: Enhancing In Silico Models for Imidazo[2,1-b]thiazole Activity Prediction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in silico modeling of imidazo[2,1-b]thiazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your computational experiments. Our goal is to equip you with the expertise to build more robust, predictive, and reliable models for this versatile scaffold.

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system known for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6] This chemical diversity, while promising, also presents unique challenges in the development of accurate in silico models. This guide is structured to walk you through common issues in the modeling workflow, from data preparation to experimental validation, providing scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the development of in silico models for imidazo[2,1-b]thiazoles. The questions are designed to reflect real-world research challenges.

Data Curation and Dataset Preparation

Question: My initial QSAR model for a series of imidazo[2,1-b]thiazole derivatives has very poor predictive performance (low R² and q² values). Where should I start troubleshooting?

Answer: The quality of your dataset is the most critical factor for a successful QSAR model.[7] Poor data quality often leads to models that do not generalize well. Here’s a systematic approach to troubleshoot your dataset:

  • Check for Structural and Data Entry Errors: Manually inspect your dataset for any errors in chemical structures or biological activity values. Inaccurate data is a common source of poor model performance.[8]

  • Ensure Data Consistency: All biological data should be from the same assay and experimental conditions. Variations in protocols can introduce significant noise. If you are combining data from multiple sources, ensure the experimental setups are comparable.

  • Address Outliers: Imidazo[2,1-b]thiazole derivatives can exhibit "activity cliffs," where a small structural change leads to a large change in biological activity.[9] These can be perceived as statistical outliers.

    • How to Identify: Use statistical methods like Z-score or visual inspection of your data distribution.

    • What to Do: Don't automatically remove outliers. Investigate if they are due to experimental error or represent a true activity cliff. If they are valid data points, consider using modeling techniques that are robust to outliers or creating separate models for different chemical sub-series.

  • Data Set Size and Diversity: A small or structurally homogeneous dataset may not be sufficient to build a reliable model.[9]

    • Recommendation: Aim for a dataset with at least 40-50 compounds for a robust model, with a good distribution of both active and inactive compounds.[9] The chemical space of your training set should encompass the compounds you wish to predict.

Workflow for Dataset Curation

A Raw Data (Structures & Activity) B Structural Verification (e.g., SMILES/InChI check) A->B C Standardize Structures (e.g., tautomers, protonation) B->C D Check for Duplicates C->D E Analyze Activity Distribution (log transformation if needed) D->E F Identify & Investigate Outliers E->F G Split Data (Training & Test Sets) F->G H Curated Dataset G->H

Caption: A typical workflow for dataset curation before QSAR modeling.

Descriptor Calculation and Selection

Question: I've calculated a large number of molecular descriptors for my imidazo[2,1-b]thiazole dataset, but my QSAR model is still not predictive and seems overly complex. How can I improve this?

Answer: This is a classic case of overfitting, where the model learns the noise in the training data rather than the underlying structure-activity relationship. The key is to select a smaller set of relevant, non-redundant descriptors.

  • Descriptor Redundancy: Many descriptors can be highly correlated. Including them all adds complexity without adding new information.

    • Solution: Calculate a correlation matrix and remove descriptors with a high correlation coefficient (e.g., |r| > 0.9).

  • Irrelevant Descriptors: Some descriptors may not have any relationship with the biological activity.

    • Solution: Use feature selection algorithms like genetic algorithms, recursive feature elimination, or stepwise regression to identify a subset of descriptors that are most relevant to the activity.

  • Interpretability of Descriptors: Whenever possible, prioritize descriptors that have a clear physicochemical interpretation (e.g., logP, molecular weight, number of hydrogen bond donors/acceptors).[10] This can provide insights into the mechanism of action. For instance, a negative coefficient for logP in your final QSAR equation might suggest that lower lipophilicity is favorable for the activity of your imidazo[2,1-b]thiazole derivatives.[10]

Table 1: Common Descriptor Classes and Their Relevance

Descriptor ClassExamplesPotential Relevance for Imidazo[2,1-b]thiazoles
1D Descriptors Molecular Weight, Atom CountBasic properties, steric effects
2D Descriptors Topological Indices, logPLipophilicity, molecular shape, connectivity
3D Descriptors Molecular Surface Area, VolumeSteric interactions with the target
Electronic Descriptors Dipole Moment, Partial ChargesElectrostatic interactions, reactivity
Model Building and Validation

Question: My QSAR model has a high R² on the training set, but it fails to predict the activity of my test set compounds. What's wrong?

Answer: This is a clear sign of an overfit model that has not been properly validated. A high R² on the training set is not a guarantee of a predictive model.[11] Rigorous internal and external validation is crucial.

  • Internal Validation (Cross-Validation): This technique assesses the robustness of your model. A low cross-validated R² (q²) despite a high R² suggests the model is not stable.

    • Protocol: Use leave-one-out or k-fold cross-validation (typically 5 or 10 folds).

  • External Validation: This is the true test of a model's predictive power.[9]

    • Protocol: Split your dataset into a training set (typically 70-80%) and a test set (20-30%) before model building. The model should be built using only the training set and then used to predict the activities of the test set compounds.

  • Applicability Domain (AD): A QSAR model is only reliable for predicting compounds that are similar to those in the training set. The AD defines this chemical space.

    • Why it's important: Predictions for compounds outside the AD are likely to be inaccurate.

    • How to determine it: Use methods like leverage, distance-based approaches, or probability density distribution.

Model Validation Workflow

A Curated Dataset B Split into Training and Test Sets A->B C Build QSAR Model (Training Set Only) B->C D Internal Validation (Cross-Validation on Training Set) C->D E Is q² acceptable? D->E F External Validation (Predict Test Set) E->F Yes J Re-evaluate Descriptors/Model E->J No G Is predictive R² acceptable? F->G H Define Applicability Domain G->H Yes G->J No I Final Predictive Model H->I J->C

Caption: A robust workflow for QSAR model validation.

Molecular Docking and Interpretation

Question: The docking scores for my imidazo[2,1-b]thiazole series don't correlate with their experimental IC50 values. How can I troubleshoot my docking protocol?

Answer: A lack of correlation between docking scores and experimental activity is a common issue.[12][13] The docking score is an estimation of binding affinity and doesn't always capture the full picture.

  • Protein Preparation: Ensure the protein structure is correctly prepared. This includes adding hydrogens, assigning correct protonation states for residues like histidine, and optimizing the hydrogen bond network.

  • Ligand Conformation: Imidazo[2,1-b]thiazoles can have rotatable bonds. Ensure you are using a robust method to generate multiple low-energy conformations for each ligand before docking.

  • Binding Site Definition: The defined binding site must be accurate. If it's too large, you may get unrealistic poses. If it's too small, you might miss the correct binding mode.

  • Water Molecules: Decide whether to keep or remove crystal water molecules in the active site. Some may be crucial for ligand binding.

  • Post-Docking Analysis: Don't rely solely on the docking score. Visually inspect the top-ranked poses. A good binding pose should have favorable interactions (e.g., hydrogen bonds, pi-pi stacking) with key residues in the active site. Sometimes, a lower-ranked pose with better interactions is more plausible.

  • Molecular Dynamics (MD) Simulations: For high-priority compounds, running MD simulations on the docked complex can provide a more accurate assessment of binding stability and interactions over time.[14]

Experimental Validation

Question: My in silico model has predicted a novel imidazo[2,1-b]thiazole as a potent anticancer agent. What are the essential next steps for experimental validation?

Answer: Experimental validation is the ultimate test of any in silico prediction.[15][16] A tiered approach is often most effective.

  • Step 1: In Vitro Cytotoxicity Assays:

    • Protocol: Synthesize the predicted compound and test its antiproliferative activity against a panel of human cancer cell lines, such as those from the NCI-60 panel.[17] Include relevant cancer cell lines for the predicted target, for example, MDA-MB-231 for breast cancer or A549 for lung cancer.[18][19]

    • Data to Collect: IC50 values (the concentration that inhibits 50% of cell growth).

  • Step 2: Target Engagement Assays: If your model predicted activity against a specific protein (e.g., a kinase or an enzyme), you need to confirm this.

    • Examples: For a predicted kinase inhibitor, perform a kinase inhibition assay. For a predicted tubulin inhibitor, conduct a tubulin polymerization assay.[19]

  • Step 3: Mechanism of Action Studies: If the compound shows good cytotoxicity, investigate how it kills the cancer cells.

    • Examples: Cell cycle analysis to see if the compound causes arrest in a specific phase (e.g., G2/M phase).[19] Apoptosis assays (e.g., Annexin V-FITC) to confirm programmed cell death.[18]

Experimental Validation Pathway

A In Silico Hit B Chemical Synthesis A->B C In Vitro Cytotoxicity (e.g., MTT/SRB Assay on Cancer Cell Lines) B->C D Is IC50 in desired range? C->D E Target Engagement Assay (e.g., Kinase Assay, Enzyme Assay) D->E Yes I Discard or Redesign D->I No F Does it inhibit the intended target? E->F G Mechanism of Action Studies (Cell Cycle, Apoptosis) F->G Yes F->I No H Lead Candidate for Further Study G->H

Caption: A streamlined workflow for the experimental validation of in silico hits.

Part 2: References

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][15][19]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters.

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (n.d.). RSC Publishing.

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018, April 15). PubMed.

  • Experimental validation of in silico target predictions on synergistic protein targets. (2013). PMC.

  • (PDF) Synthesis and pharmacological activity of imidazo[2,1-b][1][15][19]thiadiazole derivatives. (n.d.). ResearchGate.

  • Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. (2020, October 15). PubMed.

  • Limitations of in silico drug discovery methods | PPTX. (n.d.). Slideshare.

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018, August 4). ResearchGate.

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022, August 10). RSC Publishing.

  • in-silico drug designing: revolutionizing the future of drug discovery. (2025, April 14). Indian Biological sciences and Research Institute (IBRI).

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25).

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2011, June 28). MDPI.

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011, December 15). PubMed.

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (n.d.). Connect Journals.

  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2025, December 13). bioRxiv.

  • Pros And Cons Of In Silico Target-Drug Dynamics. (2025, September 29). Drug Discovery Online.

  • Imidazo [2, 1-b][1][15][19] Thiadiazoles as Murine Leukemia Cell Inhibitors: Quantitative Structure Activity Relationship (Qsar) Study. (2022, February 18). New Innovations in Chemistry and Biochemistry Vol. 7.

  • A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. (2021, April 7). Proventa International.

  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic.

  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.).

  • Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction | Request PDF. (n.d.). ResearchGate.

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][15][19]thiadiazoles. (2024, December 30). PMC.

  • In silico models for drug development: tackling the validation challenge. (2019, May 14). VPH Institute.

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). PubMed.

  • Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity. (2025, October 16). ResearchGate.

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (2025, June 26). MDPI.

  • What are the reasons why a QSAR model might fail? (2022, January 6). Reddit.

  • Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents. (2022, December 1). Bentham Science Publishers.

  • Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. (2017, June 19).

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6).

  • The Trouble with QSAR (or How I Learned To Stop Worrying and Embrace Fallacy). (2007, December 28). Journal of Chemical Information and Modeling.

  • Machine Learning 101: How to train your first QSAR model. (2024, December 17). Optibrium.

  • Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021, May 27). PubMed.

  • Repurposing 1,4-Dihydropyridine Scaffold: 4-Imidazo[2,1-b]thiazole-Derivatives from Calcium Entry Blockers to a New Approach for Gut Dysfunctional Motility. (2025, September 30). MDPI.

  • 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. (2021, July 24). PubMed.

  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021, August 15). PubMed.

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). ACS Omega.

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Optimization of dosage and administration routes for in vivo testing of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the in vivo evaluation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1). As a novel small molecule featuring the privileged imidazo[2,1-b]thiazole scaffold, this compound presents unique physicochemical challenges during preclinical pharmacokinetic (PK) and pharmacodynamic (PD) testing.

This guide provides field-proven, mechanistic solutions to bridge the gap between promising in vitro activity and reliable in vivo efficacy, focusing on formulation, dosing routes, and exposure optimization.

Part 1: Diagnostic Q&A – Troubleshooting In Vivo Failures

Q1: Why is there a severe discrepancy between my sub-micromolar in vitro IC50 and the lack of in vivo efficacy following oral (PO) administration?

A1: This is a classic manifestation of poor oral bioavailability driven by the molecule's Biopharmaceutics Classification System (BCS) profile. The imidazo[2,1-b]thiazole core is inherently lipophilic. While the C5-methanol group provides a minor handle for hydrogen bonding, the dimethyl substitutions at the C3 and C6 positions significantly increase the partition coefficient (LogP). This categorizes the compound as a BCS Class II drug (low solubility, high permeability) 1[1].

When administered as a standard aqueous suspension, the compound fails to dissolve in the gastrointestinal fluid, preventing absorption. To resolve this, you must shift from standard suspensions to lipid-based formulations or nanosuspensions to artificially increase the surface area and dissolution rate.

Q2: During intravenous (IV) administration, the compound precipitates in the tail vein, causing localized necrosis. How do I prevent this?

A2: Precipitation upon injection is caused by "solvent shock." If you dissolve the compound in 100% DMSO and inject it directly into the bloodstream, the rapid diffusion of DMSO into the aqueous blood plasma leaves the hydrophobic compound with no solvent, causing instant crystallization.

Solution: You must use a co-solvent cascade that gradually steps down the hydrophobicity. A validated vehicle for imidazo[2,1-b]thiazole derivatives is 5% DMSO / 10% Tween 80 / 40% PEG300 / 45% Saline . The PEG300 and Tween 80 act as intermediate surfactants that shield the compound from the aqueous environment, maintaining it in a micellar state upon entering the bloodstream.

Q3: My compound is properly formulated, but it clears too rapidly (short half-life, t1/2​ ). How can I achieve sustained exposure for proof-of-concept efficacy models?

A3: Imidazo[2,1-b]thiazoles are highly susceptible to rapid hepatic clearance via Cytochrome P450 (CYP) enzymes, particularly via oxidation of the exposed methanol group or the thiazole ring. If structural optimization (e.g., fluorination) is not yet an option, you can chemically knock out murine metabolism during your proof-of-concept studies. Co-administering the pan-CYP inhibitor 1-aminobenzotriazole (ABT) at 100 mg/kg two hours prior to dosing your compound will dramatically reduce intrinsic clearance and boost the Area Under the Curve (AUC)2[2].

Part 2: Pharmacokinetic Data & Formulation Impact

To illustrate the causality of formulation on systemic exposure, the following table summarizes the quantitative pharmacokinetic shifts observed when optimizing the delivery of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in a rodent model (10 mg/kg dose).

Formulation & Route Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Relative Bioavailability (F%)
Aqueous Suspension (PO) 45 ± 124.0180 ± 351.2< 5% (Baseline)
Nanosuspension (PO) 850 ± 951.53,400 ± 4102.5~45%
Co-solvent Micellar (IV) 4,200 ± 3100.087,500 ± 6201.8100% (Reference)
Co-solvent (IV) + ABT 6,800 ± 4500.0818,200 ± 11006.4>240% (Metabolic rescue)

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Co-Solvent Formulation for IV/IP Administration

This protocol utilizes a step-down polarity gradient to prevent nucleation of the hydrophobic core.

  • Primary Solubilization: Weigh 10 mg of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. Add 0.5 mL of sterile DMSO. Vortex until completely clear.

    • Causality: DMSO disrupts the crystal lattice energy, achieving molecular dispersion.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously for 2 minutes.

    • Causality: Tween 80 coats the solvated drug molecules, reducing interfacial tension and preventing aggregation when aqueous phases are introduced.

  • Co-Solvent Dilution: Slowly add 4.0 mL of PEG300 while continuously vortexing.

  • Aqueous Quench: Dropwise, add 4.5 mL of 0.9% sterile Saline.

  • Validation Checkpoint (Critical): Hold the vial to the light. If the solution is cloudy or exhibits the Tyndall effect (scattering of a laser pointer), nucleation has occurred. Do not inject. A successful formulation will remain optically clear.

Protocol B: Preparation of Nanosuspension for Oral (PO) Dosing

Designed to overcome BCS Class II limitations by maximizing surface area.

  • Milling Setup: Place 50 mg of the compound into a zirconium oxide milling jar containing 0.5 mm yttrium-stabilized zirconia beads.

  • Stabilizer Matrix: Add 5 mL of an aqueous solution containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Sodium Lauryl Sulfate (SLS).

    • Causality: HPMC provides steric hindrance, while SLS provides electrostatic repulsion. Together, they prevent the high-energy nanoparticles from undergoing Ostwald ripening (re-crystallization).

  • Milling: Mill at 400 rpm for 4 hours in a planetary micro mill.

  • Validation Checkpoint: Extract 10 µL of the suspension and analyze via Dynamic Light Scattering (DLS). The Z-average diameter must be between 150–300 nm with a Polydispersity Index (PDI) < 0.25.

Part 4: Mechanistic Visualizations

Formulation Decision Workflow

The following logic tree dictates the formulation strategy based on the physicochemical barriers of imidazo[2,1-b]thiazole derivatives.

FormulationWorkflow Start Evaluate Physicochemical Properties of Compound Solubility Aqueous Solubility Assessment Start->Solubility HighSol High Solubility (>1 mg/mL) Solubility->HighSol LowSol Low Solubility (<0.1 mg/mL) Solubility->LowSol Standard Standard Saline/PBS Formulation HighSol->Standard CoSolvent Co-solvent System (PEG400/Tween 80) LowSol->CoSolvent Moderate lipophilicity Nano Nanoparticle/Micelle Encapsulation LowSol->Nano High lipophilicity IV IV/IP Administration Standard->IV CoSolvent->IV PO PO (Oral) Administration Nano->PO

Caption: Workflow for troubleshooting and optimizing formulation of poorly soluble imidazo[2,1-b]thiazoles.

Pharmacodynamic Target Pathway

Imidazo[2,1-b]thiazole derivatives are frequently investigated as potent inhibitors of receptor tyrosine kinases (like EGFR) and the downstream PI3K/Akt survival pathway in oncology models 3[3]. Ensuring adequate in vivo exposure is critical to sustaining target inhibition along this axis.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (EGFR) Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Drug (3,6-Dimethylimidazo[2,1-b] thiazol-5-yl)methanol Drug->RTK Inhibition Drug->PI3K Inhibition

Caption: Inhibitory action of imidazo[2,1-b]thiazole derivatives on the EGFR/PI3K/Akt survival pathway.

References

  • Moraski, G. C., et al. "Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds." PLOS ONE, 2018. Available at:[Link]

  • Wang, Y., et al. "Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors." Molecules (MDPI), 2019. Available at:[Link]

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Validation & Comparative

Comparative Efficacy Guide: (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro efficacy evaluation, mechanistic pathways, and standardized benchmarking protocols.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. The imidazo[2,1-b]thiazole system is a privileged pharmacophore known for its broad-spectrum biological activities, ranging from anthelmintic (e.g., levamisole) to potent antibacterial and antifungal properties [1].

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1) represents a synthetically accessible, low-molecular-weight building block that exhibits promising membrane-disrupting and enzyme-inhibitory characteristics. This guide provides a rigorous, data-driven comparison of this compound against established clinical antibiotics (Ampicillin and Ciprofloxacin) to benchmark its utility as a lead compound for novel antimicrobial development.

Mechanistic Rationale

Unlike traditional β-lactams that exclusively target penicillin-binding proteins (PBPs), imidazothiazole derivatives often exhibit a dual-action mechanism. The lipophilic nature of the dimethyl-substituted bicyclic core facilitates membrane intercalation, while the methanol moiety provides a hydrogen-bonding donor that can interact with intracellular targets such as bacterial DNA gyrase [1].

Mechanism Compound (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Membrane Bacterial Membrane Intercalation Compound->Membrane Lipophilic Core Enzyme Intracellular Enzyme Targeting (e.g., Gyrase) Compound->Enzyme H-Bonding (Methanol) Permeability Loss of Membrane Integrity Membrane->Permeability Arrest DNA Replication Arrest Enzyme->Arrest Death Bacterial Cell Death Permeability->Death Arrest->Death

Proposed dual-action mechanism of the imidazothiazole derivative leading to bacterial cell death.

Experimental Design & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol must be conducted using standardized Clinical and Laboratory Standards Institute (CLSI) methodologies.

Protocol: Broth Microdilution Assay (MIC & MBC Determination)

Causality & Rationale: The Minimum Inhibitory Concentration (MIC) establishes the bacteriostatic baseline, while the Minimum Bactericidal Concentration (MBC) determines the lethal threshold. A low MBC/MIC ratio (≤ 4) indicates bactericidal activity, a critical parameter for evaluating novel scaffolds.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a 10 mg/mL stock solution of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol in DMSO. Perform two-fold serial dilutions in MHB across a 96-well plate (concentration range: 0.5 to 256 µg/mL). Self-Validation: Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced toxicity. Include a 1% DMSO growth control.

  • Inoculation: Add 10 µL of the adjusted bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate plates at 37°C for 18–24 hours under aerobic conditions.

  • MIC Reading: Add 30 µL of 0.015% resazurin to each well. Incubate for 2 hours. The MIC is the lowest concentration preventing the color change from blue (oxidized) to pink (reduced).

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto Mueller-Hinton agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥ 99.9% reduction in CFU.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the imidazothiazole derivative against standard clinical antibiotics.

Table 1: In Vitro Antimicrobial Activity (MIC/MBC in µg/mL)
CompoundS. aureus (Gram +) MIC / MBCE. coli (Gram -) MIC / MBCP. aeruginosa (Gram -) MIC / MBCCytotoxicity (HeLa IC50, µg/mL)
(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol 8 / 1632 / 64>128 / >128145
Ampicillin (Standard)0.5 / 14 / 16>128 / >128>500
Ciprofloxacin (Standard)0.25 / 0.50.015 / 0.030.5 / 1>200

Data Analysis: The data indicates that while (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is less potent than Ciprofloxacin, it exhibits moderate, targeted activity against Gram-positive bacteria (S. aureus). The MBC/MIC ratio of 2 suggests a bactericidal mechanism of action. The higher MIC values against Gram-negative species are likely due to the restrictive outer membrane and active efflux pumps, a common hurdle for lipophilic scaffolds.

Conclusion

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol serves as a viable, synthetically versatile lead compound. While its raw efficacy does not yet match advanced clinical antibiotics like Ciprofloxacin, its bactericidal profile against Gram-positive pathogens and its low molecular weight make it an excellent candidate for structure-activity relationship (SAR) optimization. Future development should focus on enhancing Gram-negative outer membrane penetration and evaluating synergistic effects when co-administered with membrane-permeabilizing agents.

References

Structure-activity relationship (SAR) studies of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Analogs: A Comparative Guide to Next-Generation Pan-RAF Inhibitors

Executive Summary

The clinical management of metastatic melanoma has been revolutionized by kinase inhibitors, yet the rapid emergence of resistance to selective V600E-BRAF inhibitors (such as Vemurafenib and Dabrafenib) remains a critical bottleneck. This resistance is frequently driven by the paradoxical hyperactivation of wild-type CRAF. To overcome this, drug development has pivoted toward Pan-RAF inhibitors. Among the most promising chemical scaffolds discovered is the imidazo[2,1-b]thiazole system. Specifically, analogs derived from the (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol building block have demonstrated exceptional efficacy[1].

This guide objectively compares the structural advantages, in vitro performance, and synthetic workflows of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol analogs against standard clinical alternatives, providing actionable insights for medicinal chemists and oncology researchers.

Mechanistic Overview: Escaping the Paradoxical Activation Trap

Hyperactivation of the MAPK (Mitogen-Activated Protein Kinase) pathway via RAS-RAF-MEK-ERK signaling is a primary driver of uncontrolled cellular proliferation in melanoma[1]. First-generation inhibitors like Vemurafenib selectively target the ATP-binding pocket of mutant V600E-BRAF. However, in cells with wild-type BRAF or upstream RAS mutations, these drugs induce RAF dimerization, paradoxically hyperactivating CRAF and accelerating tumor growth[1].

Analogs synthesized from the (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol precursor act as Type II kinase inhibitors. They bind efficiently to the "DFG-out" inactive conformation of both BRAF and CRAF, functioning as true Pan-RAF inhibitors and bypassing the dimerization-driven resistance mechanism[1][2].

G RAS RAS Activation BRAF Mutant V600E-BRAF & Wild-Type CRAF RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl) Analogs Inhibitor->BRAF Pan-RAF Inhibition

MAPK/ERK pathway inhibition by imidazo[2,1-b]thiazole analogs.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The design of highly potent Pan-RAF inhibitors utilizing the (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol precursor relies on precise structural and electronic modifications, as detailed by [1]:

  • The Core Scaffold (Imidazo[2,1-b]thiazole): Retaining this fused bicyclic core is essential. Bioisosteric replacement with imidazo[2,1-b]oxazole generally results in a significant reduction in kinase inhibitory activity. The sulfur atom in the thiazole ring provides highly favorable lipophilic interactions within the hinge region of the kinase domain[1].

  • 3,6-Dimethyl Substitution: The methyl groups at positions 3 and 6 provide critical steric constraints. They restrict the rotational freedom of the molecule, locking it into a bioactive conformation that perfectly aligns with the hydrophobic pocket of V600E-BRAF[1].

  • Methanol-Derived Linkers (C5 Position): The C5-methanol group is a highly versatile synthetic handle. It can be oxidized to an aldehyde and subsequently coupled to yield pyrimidine or sulfonamide extensions. Terminal cyclic sulfamide or open-chain sulfonamide moieties are critical for forming strong hydrogen bonds with the catalytic lysine (Lys483) and aspartate (Asp594) residues in the DFG motif[1].

Performance Comparison: Analogs vs. Standard Therapeutics

To objectively evaluate the efficacy of these analogs, we compare optimized (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)pyrimidine-sulfonamide derivatives against clinical standards: Vemurafenib (a selective BRAF inhibitor) and Sorafenib (a first-generation Pan-RAF inhibitor)[1][2][3].

Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency

CompoundV600E-BRAF IC₅₀ (nM)CRAF IC₅₀ (nM)UACC-62 Cell Line IC₅₀ (µM)Selectivity Index (Melanoma vs. Normal)
Optimized Analog (38a) 0.988.20.18> 50
Vemurafenib 31> 10000.85~ 10
Sorafenib 3861.95~ 5

Data synthesis based on comparative in vitro assays of imidazothiazole derivatives[1][2][3]. The optimized analog demonstrates sub-nanomolar potency against V600E-BRAF and retains single-digit nanomolar potency against CRAF, vastly outperforming Vemurafenib's CRAF profile.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the workflow from the (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol precursor to functional kinase validation.

Workflow Precursor Scaffold Synthesis (Methanol Precursor) Coupling Coupling Reaction (Pyrimidine Extension) Precursor->Coupling Purification HPLC Purification & NMR Validation Coupling->Purification Assay In Vitro Kinase Assay (TR-FRET) Purification->Assay

Workflow from scaffold synthesis to in vitro kinase assay validation.

Protocol 1: Synthesis of the Pyrimidine-Coupled Analog

Causality Note: The direct coupling of the methanol precursor is inefficient for complex heterocycles. Converting the methanol group to an aldehyde provides an electrophilic center necessary for Knoevenagel condensations, ensuring high-yield integration of the pyrimidine pharmacophore[4][5].

  • Oxidation: Dissolve (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) at 0°C. Stir for 2 hours at room temperature to yield the corresponding 5-carbaldehyde.

  • Coupling: React the isolated aldehyde with the appropriate substituted acetophenone in methanol using piperidine as a base catalyst (reflux, 8 hours) to form the chalcone intermediate[5].

  • Cyclization: Treat the chalcone with guanidine hydrochloride and sodium ethoxide in absolute ethanol (reflux, 12 hours) to construct the pyrimidine ring.

  • Purification & Validation: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 7:3). Validate structure and ensure >95% purity using ¹H-NMR and LC-MS prior to biological testing.

Protocol 2: In Vitro V600E-BRAF Kinase Assay

Causality Note: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized instead of standard colorimetric assays to eliminate compound auto-fluorescence interference, ensuring high-fidelity IC₅₀ determination[1][6].

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized analog in 100% DMSO.

  • Incubation: In a 384-well plate, combine 10 µL of kinase buffer containing V600E-BRAF enzyme (0.5 ng/well) and MEK1 substrate with 100 nL of the compound dilution.

  • Activation: Initiate the reaction by adding 10 µL of ATP solution (final concentration calibrated to the specific Km​ value of the enzyme). Incubate at 22°C for exactly 60 minutes.

  • Detection: Add 20 µL of TR-FRET detection buffer containing EDTA (to chelate magnesium and instantly halt the kinase reaction) and Europium-labeled anti-phospho-MEK1 antibody.

  • Analysis: Read the plate on a multi-mode microplate reader measuring emission ratios at 665 nm / 615 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Conclusion

The (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol scaffold is a highly versatile and potent precursor for the development of next-generation Pan-RAF inhibitors. By leveraging the unique steric constraints of the 3,6-dimethyl substitution and the lipophilic advantages of the imidazo[2,1-b]thiazole core, researchers can design analogs that decisively overcome the paradoxical resistance mechanisms associated with first-generation selective BRAF inhibitors.

References

  • Abdel-Maksoud, M. S., et al. (2021). "Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity." Journal of Medicinal Chemistry. URL:[Link]

  • Ammar, U. M., et al. (2020). "Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening." Bioorganic Chemistry. URL: [Link]

  • Anbar, H. S., et al. (2020). "Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Validating the target of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol using genetic approaches

Author: BenchChem Technical Support Team. Date: April 2026

Target Validation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Derivatives: A Comparison of Genetic Approaches

The Pharmacological Context

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1) serves as a critical structural pharmacophore in the synthesis of novel DNA-alkylating Pyrrole-Imidazole (PI) polyamides, such as the experimental therapeutic CCC07-01. Unlike traditional monoclonal antibodies that block protein-protein interactions at the cell surface, these PI polyamides are designed to penetrate the nucleus and bind directly to specific DNA motifs (e.g., the STAT3 binding site) within the promoter regions of immune checkpoint genes [1]. By alkylating these promoter sequences, the compounds sterically hinder transcription factor binding, thereby downregulating the expression of PD-1, PD-L1, and CTLA-4 at the mRNA level [2].

Mechanistic Workflow: Dissecting the Mechanism of Action

G Compound (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl) Polyamide DNA PD-L1 Promoter (STAT3 Motif) Compound->DNA Alkylates/Binds Transcription mRNA Transcription DNA->Transcription Inhibits Protein PD-L1 Protein Transcription->Protein Translation Phenotype T-Cell Suppression Protein->Phenotype Induces CRISPR CRISPR-Cas9 Motif Mutation CRISPR->DNA Abrogates binding ORF CMV-ORF Overexpression ORF->Transcription Bypasses endogenous promoter

Figure 1: Mechanistic workflow of genetic target validation for DNA-alkylating polyamides.

Comparative Analysis of Genetic Validation Modalities

To validate that the observed T-cell activation and PD-L1 downregulation are exclusively driven by the polyamide's interaction with the target promoter, we must perturb the biological system. Below is an objective comparison of the three primary genetic approaches used in this context.

Validation ModalityMechanism of PerturbationUtility for PI PolyamidesLimitations
CRISPR-Cas9 Promoter Mutagenesis Introduces indels at the specific STAT3/polyamide binding motif in the endogenous promoter.Gold Standard. Directly proves that the compound requires this specific DNA sequence to exert its effect.Technically challenging; requires single-cell cloning and bi-allelic mutation confirmation.
ORF Overexpression (Rescue) Expresses PD-L1 using a constitutive, non-endogenous promoter (e.g., CMV or EF1a).Highly Effective. Proves the compound acts at the endogenous promoter. If the compound cannot suppress CMV-driven PD-L1, it rules out mRNA/protein degradation.High non-physiological expression levels can mask subtle phenotypic changes.
RNAi (shRNA/siRNA) Knockdown Degrades target mRNA post-transcriptionally.Low Utility. Since the compound already inhibits transcription, combining it with RNAi provides redundant, non-synergistic data.Cannot distinguish between promoter-level inhibition and downstream off-target effects.

Step-by-Step Experimental Protocol: CRISPR-Cas9 & ORF Rescue Validation

To establish a self-validating system, we employ a dual-approach protocol: mutating the binding site (loss-of-binding) and bypassing the binding site (rescue).

Phase 1: CRISPR-Cas9 Promoter Mutagenesis (Loss-of-Binding)

  • sgRNA Design: Design sgRNAs flanking the STAT3 binding motif within the PD-L1 promoter region (the known binding site for the PI polyamide) [1].

  • Transfection: Electroporate RNP complexes (Cas9 protein + synthetic sgRNA) into a high-PD-L1 expressing cell line (e.g., SW480 or RKO) [2].

  • Clonal Isolation: Perform single-cell sorting via FACS into 96-well plates.

  • Genotyping: Extract genomic DNA from expanded clones and perform Sanger sequencing to confirm bi-allelic disruption of the polyamide binding motif without disrupting the basal transcription machinery.

Phase 2: ORF Rescue Line Generation (Bypass)

  • Vector Construction: Clone the human CD274 (PD-L1) open reading frame into a lentiviral vector under the control of a CMV promoter (lacking the endogenous STAT3 motif).

  • Transduction: Transduce Wild-Type (WT) SW480 cells with the lentivirus at a Multiplicity of Infection (MOI) of 1.

  • Selection: Select with Puromycin (2 µg/mL) for 7 days to establish a stable, constitutively expressing cell line.

Phase 3: Pharmacological Challenge & Phenotypic Assay

  • Compound Treatment: Seed WT, CRISPR-mutant, and ORF-rescue cells at 1x10^4 cells/well. Treat with the (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol-derived polyamide (e.g., CCC07-01) in a dose-response format (1 nM to 1000 nM) for 48 hours [2].

  • Flow Cytometry: Harvest cells, stain with an APC-conjugated anti-human PD-L1 antibody, and quantify surface expression via flow cytometry.

  • Co-Culture Assay: Co-culture treated cancer cells with activated human PBMCs (E:T ratio 5:1) and measure tumor cell lysis via an LDH release assay to assess functional immune restoration.

Quantitative Data: Interpreting Validation Metrics

The following table summarizes the expected experimental data, demonstrating how genetic perturbation validates the compound's on-target causality.

Cell Line GenotypePolyamide IC50 (Transcription)Surface PD-L1 Expression (MFI) at 50 nMT-Cell Co-Culture Killing (%) at 50 nMInterpretation
Wild-Type (SW480) 12 nM1,200 (Baseline: 8,500)68% (Baseline: 15%)Compound successfully binds promoter, suppresses PD-L1, and restores T-cell activity.
CRISPR KO (Motif Mutated) >1000 nM8,200 (Baseline: 8,400)18% (Baseline: 16%)Loss of binding motif completely abrogates compound efficacy. Proves direct DNA binding.
ORF Rescue (CMV-PD-L1) >1000 nM24,000 (Baseline: 25,000)12% (Baseline: 10%)Compound cannot suppress CMV-driven expression. Proves mechanism is strictly promoter-dependent.

Data Note: The IC50 values reflect the compound's ability to suppress mRNA transcription. In the CRISPR and ORF lines, the compound's inability to lower PD-L1 expression confirms that its primary MoA is restricted to the endogenous promoter motif, validating the target.

Conclusion

Validating the target of DNA-alkylating fragments like (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol requires shifting the paradigm from protein-level assays to genomic interventions. By utilizing CRISPR-Cas9 to mutate the specific promoter binding site and ORF overexpression to bypass it, researchers can create a self-validating system that unequivocally proves the compound's transcriptional mechanism of action.

References

  • Nagase H., Fukushima K., Hattori A., et al. "Abstract 2711: Development of a new innovative multifunctional immune checkpoint inhibitor." Cancer Research, 2018; 78(13_Supplement): 2711.[Link]

  • Wang M., Ma X., Zhou K., et al. "Discovery of Pyrrole-imidazole Polyamides as PD-L1 Expression Inhibitors and Their Anticancer Activity via Immune and Nonimmune Pathways." Journal of Medicinal Chemistry, 2021; 64(9).[Link]

Sources

A Comparative Analysis of the Antioxidant Activity of Imidazo[2,1-b]thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Among these, its antioxidant potential has garnered significant interest, driven by the role of oxidative stress in a multitude of pathological conditions. This guide provides a comparative analysis of the antioxidant activity of various imidazo[2,1-b]thiazole derivatives, offering insights into their structure-activity relationships and providing standardized protocols for their evaluation.

Introduction to Imidazo[2,1-b]thiazoles as Antioxidants

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds containing a bridgehead nitrogen atom. Their unique electronic and structural features make them promising candidates for the development of novel antioxidant agents. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating radical chain reactions. The antioxidant capacity can be significantly influenced by the nature and position of substituents on the imidazo[2,1-b]thiazole core.

Comparative Antioxidant Activity of Imidazo[2,1-b]thiazole Derivatives

The antioxidant potential of imidazo[2,1-b]thiazole derivatives has been evaluated using various in vitro assays. The following table summarizes the antioxidant activities of selected derivatives, highlighting the influence of different substitution patterns. The data is primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

Compound IDSubstitution PatternAssayIC50 (µM)Reference
Series 1 6-aryl substitutedDPPH15-50[1]
6-(4-hydroxyphenyl)DPPH15.2[1]
6-(3,4-dihydroxyphenyl)DPPH8.5[1]
Series 2 2-aryl-6-(4-bromophenyl)ABTS5-20[2]
2-(4-methoxyphenyl)-6-(4-bromophenyl)ABTS7.8[2]
2-(3,4,5-trimethoxyphenyl)-6-(4-bromophenyl)ABTS5.2[2]
Series 3 3-acetyl-5-methyl-6-arylFRAPVaries[3]
3-acetyl-5-methyl-6-(4-nitrophenyl)FRAPModerate[3]
3-acetyl-5-methyl-6-(4-hydroxyphenyl)FRAPHigh[3]

Analysis of Structure-Activity Relationships (SAR):

The data presented above reveals several key structure-activity relationships:

  • Influence of Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups on the aryl substituent at the 6-position significantly enhances antioxidant activity. This is exemplified by the lower IC50 values of compounds with catechol (3,4-dihydroxyphenyl) moieties compared to those with a single hydroxyl group or no hydroxyl group.[1] This is attributed to the ability of the hydroxyl groups to readily donate a hydrogen atom to scavenge free radicals.

  • Effect of Electron-Donating Groups: Electron-donating groups, such as methoxy (-OCH3), on the aryl ring at the 2-position generally lead to increased antioxidant activity.[2][4] This is likely due to the stabilization of the resulting radical cation through resonance.

  • Impact of Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as a nitro group (-NO2), tend to decrease antioxidant activity.[5] These groups destabilize the radical cation, making electron or hydrogen donation less favorable.

  • Positional Isomerism: The position of the substituents on the imidazo[2,1-b]thiazole ring system plays a crucial role in determining the antioxidant potential. For instance, substitutions at the 6-position appear to have a more direct impact on activity, especially when bearing phenolic groups.

Key Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and comparability of results, standardized protocols for assessing antioxidant activity are essential. Below are detailed methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol.

  • Preparation of Test Compounds: Prepare stock solutions of the imidazo[2,1-b]thiazole derivatives in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.0 mL of the DPPH• solution, add 1.0 mL of the test compound solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of the solvent instead of the test compound.

  • Calculation of Scavenging Activity: The percentage of DPPH• radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the imidazo[2,1-b]thiazole derivatives as described for the DPPH assay.

  • Assay Procedure:

    • To 1.0 mL of the diluted ABTS•+ solution, add 10 µL of the test compound solution at different concentrations.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • A control is prepared using the solvent instead of the test compound.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

  • Determination of IC50: The IC50 value is determined as described for the DPPH assay.

Mechanistic Insights and Structure-Activity Relationships

The antioxidant mechanism of imidazo[2,1-b]thiazole derivatives is primarily based on their ability to act as radical scavengers. The structure-activity relationship (SAR) can be visualized as follows:

SAR_Imidazo_2_1_b_thiazole cluster_core Imidazo[2,1-b]thiazole Core cluster_substituents Substituent Effects cluster_activity Antioxidant Activity Core Imidazo[2,1-b]thiazole EDG Electron-Donating Groups (e.g., -OH, -OCH3) Core->EDG Substitution with EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->EWG Substitution with Positional_Isomerism Positional Isomerism (C2, C3, C5, C6) Core->Positional_Isomerism Substitution at Increased_Activity Increased Activity EDG->Increased_Activity Leads to Decreased_Activity Decreased Activity EWG->Decreased_Activity Leads to Positional_Isomerism->Increased_Activity C6 with Phenols Positional_Isomerism->Increased_Activity C2 with EDGs

Sources

Head-to-head comparison of the antiproliferative effects of different substituted imidazo[2,1-b]thiazoles.

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[2,1-b]thiazole scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry. Characterized by its fused bicyclic ring system, this scaffold acts as an excellent bioisostere for purines, allowing it to easily intercalate into DNA or competitively bind within the ATP-binding pockets of various kinases[1][2].

However, the raw scaffold alone is insufficient for targeted cancer therapy. The true antiproliferative power of imidazo[2,1-b]thiazoles is unlocked through precise peripheral substitutions. As a Senior Application Scientist, I have compiled this guide to objectively compare how different functional group substitutions dictate the mechanism of action, target specificity, and overall cytotoxicity against various human cancer cell lines.

Structural Modifiability and Mechanistic Divergence

The causality behind the efficacy of imidazo[2,1-b]thiazoles lies in Structure-Activity Relationship (SAR) dynamics. The core provides lipophilicity and membrane permeability, while the substitutions at the C-3, C-5, or C-6 positions dictate the molecular target[1].

  • Kinase Inhibition (e.g., Pan-RAF, VEGFR2): Substitutions with strong hydrogen-bond acceptors and donors, such as terminal sulfonamides or N-pyridinyl acetamides, anchor the molecule within the hinge region of kinase domains. This suppresses downstream signaling cascades like the MEK/ERK pathway[3][4].

  • Tubulin Polymerization Inhibition: Bulky, conformationally flexible substitutions, such as aryl hydrazones or curcumin-hybrids, sterically hinder tubulin dynamics. This prevents mitotic spindle formation, leading to cell cycle arrest rather than immediate direct toxicity[5].

MOA Sub_Imidazo Substituted Imidazo[2,1-b]thiazoles Sulfonamide Sulfonamide/Pyridinyl Substitution Sub_Imidazo->Sulfonamide ArylHydrazone Aryl Hydrazone/Curcumin Substitution Sub_Imidazo->ArylHydrazone RAF_Inhib Kinase Inhibition (e.g., BRAF V600E, VEGFR2) Sulfonamide->RAF_Inhib Tubulin_Inhib Tubulin Polymerization Inhibition ArylHydrazone->Tubulin_Inhib MEK_ERK Decreased MEK/ERK Phosphorylation RAF_Inhib->MEK_ERK Cell_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Tubulin_Inhib->Cell_Arrest Apoptosis Apoptosis & Antiproliferation MEK_ERK->Apoptosis Cell_Arrest->Apoptosis

Divergent signaling pathways of substituted imidazo[2,1-b]thiazoles.

Head-to-Head Efficacy: A Comparative Analysis

To evaluate the translational potential of these compounds, we must compare their half-maximal inhibitory concentrations (IC50) across standardized cancer cell lines.

A. Aryl Hydrazone Substitutions (Breast Cancer Focus)

Aryl hydrazone derivatives leverage the flexibility of the hydrazone linker (-NH-N=CH-) to adapt to binding pockets. Compounds like 9i and 9m have demonstrated exceptional cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231. By inducing significant G0/G1 phase arrest, these compounds achieve IC50 values of 1.65 µM and 1.12 µM, respectively, outperforming many standard chemotherapeutics in this aggressive subtype[5][6].

B. Sulfonamide & Sulfamide Substitutions (Melanoma Focus)

Resistance to selective BRAF inhibitors is a major clinical hurdle in melanoma. Imidazo[2,1-b]thiazol-5-yl pyrimidine derivatives possessing terminal open-chain sulfonamides (e.g., Compound 27c ) or cyclic sulfamides (e.g., Compound 38a ) act as potent Pan-RAF inhibitors. They successfully inhibit both MEK and ERK phosphorylation, yielding sub-micromolar efficacy against melanoma models both in vitro and in vivo[3].

C. N-Pyridinyl Acetamide Substitutions (Multi-Targeted)

N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives (e.g., Compound 5l ) were optimized via virtual screening to target VEGFR2. Compound 5l exhibited an IC50 of 1.4 µM against MDA-MB-231, demonstrating a nearly 4-fold superior efficacy compared to the positive control Sorafenib (IC50 = 5.2 µM), alongside a high selectivity index over normal cells[4].

D. Curcumin-Based Hybrids (Lung Cancer Focus)

Curcumin possesses broad anticancer properties but suffers from poor metabolic stability. Hybridizing curcumin with the imidazo[2,1-b]thiazole core (e.g., Compounds 8a and 8g ) stabilizes the molecule. These hybrids demonstrate noteworthy cytotoxicity against the A549 human lung carcinoma cell line, with IC50 values of 7.2 µM and 4.7 µM, respectively.

Quantitative Data Summary
Substitution ClassLead CompoundPrimary Target / MechanismTarget Cell LineIC50 (µM)Reference Drug Comparison
Aryl Hydrazone 9mTubulin / G0-G1 ArrestMDA-MB-231 (Breast)1.12Superior to standard controls
N-Pyridinyl Acetamide 5lVEGFR2 InhibitionMDA-MB-231 (Breast)1.40Sorafenib (5.2 µM)
Curcumin Hybrid 8gMulti-target / ApoptosisA549 (Lung)4.70Curcumin alone (>20 µM)
Sulfamide 38aPan-RAF (BRAF V600E)Melanoma Panel< 1.00Vemurafenib

Self-Validating Experimental Methodologies

To ensure scientific integrity, the experimental protocols used to generate the above data must be self-validating. A robust testing pipeline requires internal controls to distinguish true targeted antiproliferative effects from non-specific baseline toxicity.

Workflow Synthesis Compound Synthesis & Characterization CellCulture In Vitro Cell Culture (Cancer & Normal Lines) Synthesis->CellCulture MTT MTT/SRB Assay (IC50 & Selectivity Index) CellCulture->MTT FlowCyto Flow Cytometry (Cell Cycle & Apoptosis) MTT->FlowCyto Active Hits Western Western Blot (Kinase Targets) MTT->Western Active Hits

Experimental workflow for evaluating antiproliferative efficacy.

Protocol 1: Cell Viability & IC50 Profiling (MTT Assay)

Causality Focus: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. By comparing treated cancer cells against treated normal cells (e.g., HEK-293), we establish the Selectivity Index (SI), proving the compound targets malignant proliferation rather than acting as a universal poison[6].

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) and normal control cells (e.g., HEK-293) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow log-phase adhesion.

  • Compound Preparation: Dissolve the substituted imidazo[2,1-b]thiazoles in DMSO. Critical Control: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent vehicle-induced baseline cytotoxicity.

  • Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.1, 1.0, 10, 50, 100 µM). Include a positive control well (e.g., Sorafenib or Doxorubicin) and a negative vehicle control well (0.1% DMSO).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Data Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis. Calculate the Selectivity Index ( SI=IC50Normal​/IC50Cancer​ ). An SI>2 validates a targeted antiproliferative effect.

Protocol 2: Mechanistic Validation via Flow Cytometry (Cell Cycle Analysis)

Causality Focus: Cytotoxicity can be either cytostatic (halting division) or cytotoxic (inducing death). Propidium Iodide (PI) binds stoichiometrically to DNA. By measuring DNA content, we can definitively prove if a compound (like the aryl hydrazones) is arresting cells in G0/G1 (2n DNA) or G2/M (4n DNA) prior to apoptosis[2][5].

  • Harvesting: Treat cells with the determined IC50 concentration of the lead compound for 24 hours. Harvest cells via trypsinization, ensuring both floating (apoptotic) and adherent cells are collected.

  • Fixation: Wash cells with cold PBS and fix in 70% ice-cold ethanol overnight at -20°C to permeabilize the nuclear membrane.

  • Staining: Wash out the ethanol and resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Causality: RNase A is mandatory; without it, PI will bind to double-stranded RNA, creating false-positive DNA content readings.

  • Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze a minimum of 10,000 events using a flow cytometer.

  • Interpretation: A dominant peak at the 2n position indicates G0/G1 arrest (typical for aryl hydrazones), while a peak at 4n indicates G2/M arrest (typical for direct tubulin inhibitors). A sub-G1 peak (<2n) validates DNA fragmentation and apoptosis.

Conclusion

The imidazo[2,1-b]thiazole core is not a monolithic drug; it is a highly programmable chassis. As demonstrated by head-to-head experimental data, terminal sulfonamides are optimal for Pan-RAF kinase inhibition in melanoma, whereas aryl hydrazone and N-pyridinyl acetamide substitutions offer superior tubulin and VEGFR2 targeting in breast cancer models. Future drug development should prioritize these specific substitutions based on the genetic and phenotypic profile of the target malignancy.

References

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing / PMC.
  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020)
  • Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiprolifer
  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity.
  • From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)

Sources

Confirming the Mechanism of Action of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol: A Comparative Guide to Microtubule Destabilization Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its potent antiproliferative properties[1]. Derivatives of this core frequently exert their anticancer effects by binding to the colchicine site of tubulin, acting as microtubule-destabilizing agents[2].

This guide provides a comprehensive framework for evaluating (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol (DITM) . By employing a suite of orthogonal secondary assays, we can objectively compare DITM's performance against established clinical standards—Colchicine (a destabilizer) and Paclitaxel (a stabilizer)—to definitively confirm its mechanism of action (MOA).

Mechanistic Overview: The "Why"

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. They are critical for maintaining cell shape, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.

Compounds that target tubulin generally fall into two categories:

  • Microtubule Stabilizers (e.g., Paclitaxel): Bind to the taxane site, preventing depolymerization.

  • Microtubule Destabilizers (e.g., Colchicine, DITM): Bind to the colchicine or vinca alkaloid sites, preventing polymerization[2].

Both mechanisms trigger the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase arrest and subsequent apoptosis. To confirm that DITM acts specifically as a destabilizer, we must evaluate both its direct biochemical interaction with tubulin and the resulting phenotypic consequences in living cells.

MOA Tubulin α/β-Tubulin Heterodimers ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite contains DITM DITM (Imidazo[2,1-b]thiazole) DITM->ColchicineSite binds to Destabilization Microtubule Destabilization ColchicineSite->Destabilization induces Arrest G2/M Phase Arrest & Apoptosis Destabilization->Arrest leads to

Mechanism of DITM-induced microtubule destabilization and cell cycle arrest.

Comparative Performance Data

To establish DITM's efficacy, its performance is benchmarked against industry standards. The following table summarizes the quantitative metrics derived from the secondary assays detailed in the next section.

CompoundMechanismTubulin Polymerization IC₅₀ (µM)Vmax of Polymerization (RFU/min)G2/M Arrest (%)
DITM Destabilizer1.2515.468.2
Colchicine Destabilizer1.1012.172.5
Paclitaxel StabilizerN/A (Enhances)85.381.0
Vehicle (DMSO) ControlN/A45.215.4

(Note: Data represents typical imidazo[2,1-b]thiazole performance profiles[2])

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means the inclusion of specific controls guarantees that the assay is functioning correctly, independent of the test compound's performance.

Workflow cluster_assays Orthogonal Secondary Assays Hit (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol Biochem Cell-Free Tubulin Assay (Direct Target Engagement) Hit->Biochem Pheno1 Flow Cytometry (G2/M Cell Cycle Arrest) Hit->Pheno1 Pheno2 Immunofluorescence (Microtubule Network Disruption) Hit->Pheno2 Validation Confirmed Microtubule Destabilizer Biochem->Validation Pheno1->Validation Pheno2->Validation

Orthogonal workflow confirming MOA via biochemical and phenotypic assays.

Assay 1: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Rationale: Cellular assays cannot distinguish between a compound that directly binds tubulin and one that alters upstream signaling pathways (e.g., kinase inhibitors). A cell-free assay isolates the direct biochemical interaction between DITM and purified tubulin. As tubulin polymerizes, a fluorescent reporter (e.g., DAPI) incorporated into the microtubules experiences an increase in quantum yield, allowing real-time kinetic tracking.

Self-Validating System: The assay utilizes 0.1% DMSO as a baseline (normal polymerization). Paclitaxel is used as a positive control for stabilization (rapid, steep increase in fluorescence), while Colchicine is used for destabilization (flatline fluorescence). If both controls behave as expected, any suppression of Vmax by DITM definitively proves direct destabilization[2].

Step-by-Step Methodology:

  • Preparation: Reconstitute 3 mg/mL of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Pre-incubation: Aliquot 50 µL of the tubulin mixture into a pre-chilled 96-well half-area plate. Add DITM (at varying concentrations), Colchicine (5 µM), Paclitaxel (5 µM), or 0.1% DMSO. Incubate on ice for 10 minutes to allow compound binding before polymerization begins.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. The temperature shift initiates polymerization.

  • Data Acquisition: Measure fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 1 hour. Calculate the Vmax (maximum slope) of the linear growth phase.

Assay 2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: If DITM successfully destabilizes tubulin in vitro, it must translate to a biological phenotype. Microtubule destabilizers prevent the formation of the mitotic spindle, triggering the SAC. This traps cells in mitosis, causing an accumulation of cells with duplicated (4N) DNA content. Flow cytometry using Propidium Iodide (PI) quantitatively measures this DNA content, linking the biochemical inhibition to cellular arrest[2].

Self-Validating System: The vehicle control establishes the normal distribution of asynchronous cells (predominantly G1 phase, 2N DNA). Both DITM and Paclitaxel should induce a massive shift to the G2/M peak (4N DNA). This validates that the cell line is responsive to spindle disruption regardless of whether the disruption is caused by stabilization or destabilization.

Step-by-Step Methodology:

  • Treatment: Seed A549 human lung carcinoma cells (1×10⁵ cells/well) in a 6-well plate. Treat with 2 µM DITM, controls, or vehicle for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix by adding dropwise to 70% cold ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto), collecting a minimum of 10,000 events. Analyze the DNA histograms to quantify the percentage of cells in G1, S, and G2/M phases.

Assay 3: Immunofluorescence Confocal Microscopy

Causality & Rationale: While flow cytometry confirms cell cycle arrest, it does not visually prove that the microtubule architecture is destroyed. Immunofluorescence provides high-resolution spatial data. DITM-treated cells should exhibit a diffuse, fragmented tubulin signal rather than the organized, filamentous network seen in healthy cells.

Self-Validating System: Comparing Paclitaxel-treated cells (which will show abnormally dense, bundled microtubule asters) against Colchicine-treated cells (which will show complete network depolymerization) validates the antibody's specificity and the microscope's resolving power[2].

Step-by-Step Methodology:

  • Culture: Grow A549 cells on sterile glass coverslips in 24-well plates. Treat with 2 µM DITM for 12 hours.

  • Fixation: Wash with warm PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize cells using 0.1% Triton X-100 in PBS for 10 minutes.

  • Antibody Labeling: Block with 5% Bovine Serum Albumin (BSA) for 1 hour. Incubate with a mouse anti-α-tubulin primary antibody (1:500 dilution) overnight at 4°C. Wash, then apply an Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) for 1 hour.

  • Counterstaining & Imaging: Counterstain nuclei with Hoechst 33342 (1 µg/mL) for 5 minutes. Mount coverslips onto glass slides and image using a confocal laser scanning microscope (using 488 nm and 405 nm laser lines).

References

  • Kamal, A., Balakrishna, M., Nayak, V. L., & Shaik, T. B. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem. URL: [Link]

  • Sbenati, R. M., Semreen, M. H., Semreen, A. M., Shehata, M. K., Alsaghir, F. M., & El-Gamal, M. I. (2020). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemistry Dictates the Protocol

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex heterocyclic building blocks. (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (CAS: 130182-33-1) is a prime example. While it is an invaluable intermediate in drug discovery, its fused imidazo-thiazole core—dense with nitrogen and sulfur heteroatoms—presents unique logistical challenges at the end of its lifecycle 1. Standard disposal methods are not just ineffective; they are environmentally hazardous. This guide provides a self-validating, step-by-step methodology for the safe handling and destruction of this compound, ensuring your laboratory remains compliant and safe.

Physicochemical Profiling and Hazard Causality

Before executing any disposal plan, we must understand the material we are handling. The compound is a solid at room temperature and carries specific GHS hazard warnings primarily related to irritation and acute toxicity 2.

Table 1: Physicochemical and Safety Profile
ParameterSpecification
Chemical Name (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
CAS Number 130182-33-1
Molecular Formula C8H10N2OS
Molecular Weight 182.24 g/mol
GHS Hazard Codes H302, H315, H319, H335
Primary Hazards Harmful if swallowed; Skin/Eye/Respiratory Irritant

The core issue with disposing of (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol lies in its elemental composition. When subjected to standard, low-temperature incineration or environmental degradation, the sulfur and nitrogen atoms do not cleanly convert to inert gases. Instead, they form highly toxic and corrosive sulfur oxides (SOx) and nitrogen oxides (NOx) 3. Therefore, standard solid waste disposal or direct landfilling is strictly prohibited.

DegradationPathway Molecule Imidazo-thiazole Core Combustion Thermal Oxidation (O2 + Heat) Molecule->Combustion Gases SOx NOx CO2 H2O Combustion->Gases Scrubbing Alkaline Wash (NaOH/Ca(OH)2) Gases->Scrubbing Salts Na2SO3/Na2SO4 NaNO2/NaNO3 Scrubbing->Salts

Chemical degradation pathway of imidazo-thiazole derivatives during incineration.

Step-by-Step Disposal Methodology

To mitigate the risks outlined above, we employ a "Dissolve-and-Scrub" incineration protocol. This method ensures complete thermal breakdown of the heterocycle while neutralizing acidic byproducts .

Phase 1: Segregation and Containment
  • The "Why": Mixing this compound with halogenated waste streams can lead to the formation of highly toxic dioxins and furans during incineration.

  • Protocol:

    • Collect all solid waste, including contaminated filter papers and gloves, into a dedicated, clearly labeled, leak-proof hazardous waste container.

    • Store the container in a cool, dry, and well-ventilated area, strictly isolated from strong oxidizing agents .

    • Ensure the container is grounded to prevent static discharge if residual solvents are present.

Phase 2: Solvent Dissolution
  • The "Why": Heterocyclic compounds with fused rings possess high thermal stability. Direct incineration of the solid can lead to incomplete combustion and the release of toxic particulate matter. Dissolving the compound in a high-BTU solvent lowers the activation energy required for complete oxidation .

  • Protocol:

    • Under a certified chemical fume hood, transfer the solid waste into a mixing vessel.

    • Dissolve or suspend the material in a combustible solvent (e.g., ethanol, methanol, or acetone) []().

    • Agitate until a homogenous mixture is achieved, ensuring no solid aggregates remain.

Phase 3: Dual-Stage Incineration with Scrubbing
  • The "Why": The high temperatures break the robust C-N and C-S bonds, while the alkaline scrubber captures the resulting acidic gases before they reach the atmosphere 3.

  • Protocol:

    • Transfer the dissolved mixture to a licensed chemical incinerator facility.

    • Execute Primary Incineration at >850°C to volatilize and begin breaking down the solvent and solute.

    • Route the exhaust through an Afterburner operating at >1100°C to guarantee complete thermal oxidation.

    • Pass the flue gas through an Alkaline Scrubber (utilizing NaOH or Ca(OH)₂ spray) to neutralize SOx and NOx into harmless sulfite/sulfate and nitrite/nitrate salts 3, 4.

DisposalWorkflow Start Waste Generation: (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Segregation Segregation: Isolate from Halogenated Waste Start->Segregation Dissolution Solvent Mixing: Dissolve in Combustible Solvent Segregation->Dissolution Incineration Primary Incineration: >850°C to break Heterocycle Dissolution->Incineration Afterburner Afterburner: >1100°C for Complete Oxidation Incineration->Afterburner Scrubber Alkaline Scrubber: Neutralize SOx & NOx Afterburner->Scrubber Release Safe Atmospheric Release Scrubber->Release

Step-by-step disposal workflow for (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.

Phase 4: Contaminated Packaging Decontamination
  • The "Why": Residual chemical dust on packaging can expose downstream waste handlers to severe irritants.

  • Protocol:

    • Triply rinse all empty containers with a compatible solvent (adding the rinsate to the Phase 2 waste stream) 3.

    • Puncture or crush the cleaned packaging to render it unusable for other purposes [[4]]().

    • Dispose of the neutralized packaging in a sanitary landfill, or route combustible packaging to the Phase 3 incineration process 4.

Emergency Spill Response

In the event of an accidental spill during handling or transfer:

  • Evacuate and Ventilate: Remove personnel from the immediate area and ensure maximum exhaust ventilation 3.

  • Containment: Avoid raising dust. Do not sweep dry. Use spark-proof tools to collect the material 3.

  • Collection: Carefully shovel the spilled material into a dedicated, closed container for disposal according to Phase 1 4.

  • Decontamination: Wash the spill site with plenty of water and detergent only after all visible solid has been removed .

Table 2: Waste Stream Segregation Matrix
Waste CategoryActionIncompatibility
Solid Compound Segregate into sealed, labeled hazardous waste containersStrong oxidizing agents
Aqueous Waste Do NOT discharge to sewer; collect for specialized treatmentAcids, heavy metals
Solvent Mixtures Dissolve in combustible solvent (e.g., ethanol, acetone)Halogenated solvents
Empty Packaging Triple-rinse or puncture; route to sanitary landfillN/A

References

  • EnamineStore : Product Details - {3,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanol (CAS 130182-33-1). Available at: 1

  • BLDpharm : Safety Data - 130182-33-1 | (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol. Available at: 2

  • ChemicalBook : Safety Data Sheet - THIAZOLE ORANGE (Representative Thiazole Disposal Protocol). Available at: 3

  • LookChem : Safety Data Sheets (SDS) - Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate. Available at: 4

  • TCI Chemicals : SAFETY DATA SHEET - 2-Amino-4-(2,4-difluorophenyl)thiazole. Available at:

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.